Maniwamycin A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
122566-70-5 |
|---|---|
Molecular Formula |
C10H18N2O2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
[(E)-hex-1-enyl]-oxido-[(2S)-3-oxobutan-2-yl]iminoazanium |
InChI |
InChI=1S/C10H18N2O2/c1-4-5-6-7-8-12(14)11-9(2)10(3)13/h7-9H,4-6H2,1-3H3/b8-7+,12-11?/t9-/m0/s1 |
InChI Key |
WFHYSKXBQMLHKH-JFLSSZQFSA-N |
Isomeric SMILES |
CCCC/C=C/[N+](=N[C@@H](C)C(=O)C)[O-] |
Canonical SMILES |
CCCCC=C[N+](=NC(C)C(=O)C)[O-] |
Synonyms |
2-oxobutane-3-NNO-azoxy-1'-(1'-hexene) maniwamycin A |
Origin of Product |
United States |
Foundational & Exploratory
Maniwamycin A: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces prasinopilosus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Maniwamycin A, a novel azoxy compound with antifungal properties, from the bacterium Streptomyces prasinopilosus. This document details the experimental protocols, quantitative data, and logical workflows involved in bringing this natural product to light.
Discovery and Producing Organism
Maniwamycins A and B were first identified as novel antifungal antibiotics isolated from the culture broth of a strain of actinomycetes classified as Streptomyces prasinopilosus[1]. The producing strain, K-2575, was isolated from a soil sample collected in Maniwagun, Gunma Prefecture, Japan.
Taxonomic studies of strain K-2575 revealed characteristics typical of the genus Streptomyces. The strain exhibits well-developed aerial mycelia with straight to flexuous spore chains. The spores are cylindrical with a smooth surface. The cell wall analysis showed the presence of LL-diaminopimelic acid, confirming its classification within the genus Streptomyces. Cultural and physiological characteristics further supported its identification as Streptomyces prasinopilosus.
Fermentation and Production
The production of this compound is achieved through submerged fermentation of Streptomyces prasinopilosus. The following protocol outlines the fermentation process.
Experimental Protocol: Fermentation
-
Seed Culture: A loopful of spores of S. prasinopilosus K-2575 is inoculated into a 100 ml Erlenmeyer flask containing 20 ml of a seed medium. The composition of the seed medium is provided in Table 1. The seed culture is incubated at 28°C for 48 hours on a rotary shaker.
-
Production Culture: The seed culture (1 ml) is then transferred to a 500 ml Erlenmeyer flask containing 100 ml of a production medium (see Table 1 for composition). The production culture is incubated at 28°C for 96 hours on a rotary shaker.
Table 1: Fermentation Media Composition
| Component | Seed Medium ( g/liter ) | Production Medium ( g/liter ) |
| Glucose | 10 | 20 |
| Soluble Starch | 10 | - |
| Glycerol | - | 20 |
| Polypeptone | 5 | - |
| Meat Extract | 5 | - |
| Yeast Extract | 2 | 5 |
| Soy bean meal | - | 10 |
| CaCO₃ | 2 | 2 |
| pH | 7.2 | 7.2 |
Isolation and Purification of this compound
Maniwamycins A and B were isolated from the culture broth by a multi-step process involving resin absorption, solvent extraction, and column chromatography[1].
Experimental Protocol: Isolation and Purification
-
Harvest and Adsorption: After 96 hours of fermentation, the culture broth (10 liters) is filtered to remove the mycelia. The filtrate is then passed through a column of Amberlite XAD-2 resin. The column is washed with water to remove impurities.
-
Elution: The active compounds are eluted from the resin with methanol.
-
Solvent Extraction: The methanolic eluate is concentrated in vacuo and the resulting aqueous residue is extracted with ethyl acetate at pH 7.0.
-
Silica Gel Chromatography: The ethyl acetate extract is concentrated to a syrup and subjected to column chromatography on silica gel, eluting with a chloroform-methanol solvent system.
-
Preparative HPLC: Fractions containing this compound are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Visualization of the Isolation Workflow
Caption: Isolation and Purification Workflow for this compound.
Physico-chemical Properties and Structure Elucidation
This compound was determined to be a new azoxy compound based on its physico-chemical properties and spectral data[1][2].
Table 2: Physico-chemical Properties of this compound [1]
| Property | Value |
| Appearance | Colorless needles |
| Molecular Formula | C₁₇H₂₈N₂O₂ |
| Molecular Weight | 292.42 |
| Melting Point | 78 - 79 °C |
| Specific Rotation [α]D²⁵ | +56° (c 1.0, CHCl₃) |
| UV λmax (MeOH) nm (ε) | 278 (8,900) |
| IR (KBr) cm⁻¹ | 3300, 2950, 1650, 1530, 1450, 1300, 1250 |
| Solubility | Soluble in methanol, ethanol, chloroform, ethyl acetate. Insoluble in water, n-hexane. |
The structure of this compound was elucidated through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy[2].
Table 3: Key Spectral Data for this compound [2]
| Spectral Data | Key Observations |
| High-Resolution Mass Spec | Found: m/z 292.2151. Calcd for C₁₇H₂₈N₂O₂: 292.2151. |
| ¹H NMR (CDCl₃) | Signals corresponding to an N-isobutyryl group, a long aliphatic chain with olefinic protons. |
| ¹³C NMR (CDCl₃) | Resonances confirming the presence of an azoxy group and a conjugated diene system. |
The combined spectral data led to the determination of the structure of this compound as (E,E)-1-(isobutyryloxy)-3-(1-azoxy-1-octenyl)octa-1,3-diene.
Biological Activity
This compound exhibits a broad spectrum of antifungal activity against various pathogenic fungi[1].
Table 4: Antifungal Activity of this compound (Minimum Inhibitory Concentration, MIC) [1]
| Test Organism | MIC (µg/ml) |
| Aspergillus fumigatus | 12.5 |
| Aspergillus niger | 25 |
| Candida albicans | 6.25 |
| Cryptococcus neoformans | 3.13 |
| Trichophyton mentagrophytes | 1.56 |
| Microsporum gypseum | 3.13 |
Signaling and Biosynthetic Pathways
While the specific biosynthetic pathway for this compound in S. prasinopilosus has not been fully elucidated, studies on other maniwamycins, such as Maniwamycin G from Streptomyces sp. TOHO-M025, suggest a pathway involving the condensation of acetate units and amino acids[3]. The azoxy moiety is a key feature of this class of compounds. The proposed biosynthetic origin for the related Maniwamycin G involves precursors such as acetate, L-serine, and glutamic acid.
Visualization of a Generalized Biosynthetic Precursor Relationship
Caption: Putative Precursors for Maniwamycin Biosynthesis.
Conclusion
This compound, isolated from Streptomyces prasinopilosus, represents a noteworthy discovery in the field of natural product chemistry. Its unique azoxy-containing structure and significant antifungal activity make it a compound of interest for further investigation and potential development as a therapeutic agent. The detailed protocols for its fermentation and isolation provided herein offer a foundation for researchers to reproduce and build upon this initial work. Future research into its complete biosynthetic pathway and mechanism of action will be crucial in fully realizing the potential of this compound.
References
- 1. Novel antifungal antibiotics maniwamycins A and B. I. Taxonomy of the producing organism, fermentation, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel antifungal antibiotics maniwamycins A and B. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Maniwamycin A: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Maniwamycin A is a naturally occurring azoxy compound first isolated from the bacterium Streptomyces prasinopilosus. As a member of the maniwamycin family of antibiotics, it has garnered interest within the scientific community for its notable antifungal properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development.
Chemical Structure and Physicochemical Properties
This compound is characterized by a core azoxyalkene structure. Its chemical identity and key physicochemical properties are summarized in the tables below.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | [(E)-hex-1-enyl]-oxido-[(2S)-3-oxobutan-2-yl]iminoazanium[1] |
| CAS Number | 122566-70-5[1] |
| Molecular Formula | C₁₀H₁₈N₂O₂[1] |
| Canonical SMILES | CCCCC=C--INVALID-LINK--[O-][1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 198.26 g/mol [1] |
| Appearance | Colorless Oily Matter |
| Boiling Point | 279.3 °C at 760 mmHg |
| Density | 0.98 g/cm³ |
| Solubility | Soluble in Chloroform and Ethanol |
| Melting Point | Data not available |
| pKa | Data not available |
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, with its antifungal effects being the most prominent.
Antifungal Activity
This compound has demonstrated broad-spectrum activity against various fungal species. While the precise mechanism of its antifungal action is not yet fully elucidated, it is known to be more potent than its counterpart, Maniwamycin B. Unlike some other antibiotics, this compound does not possess antibacterial activity.
Quorum Sensing Inhibition
While direct studies on this compound are limited, its analogues, Maniwamycins C-F, have been identified as inhibitors of quorum sensing in the bacterium Chromobacterium violaceum. Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. By disrupting these signaling pathways, quorum sensing inhibitors can prevent the formation of biofilms and reduce the expression of virulence factors, offering a promising alternative to traditional antibiotics. The inhibitory action of maniwamycin analogues on violacein synthesis, a pigment controlled by quorum sensing in C. violaceum, suggests a potential mechanism of interfering with the signaling cascade.
The general mechanism of quorum sensing inhibition can be visualized as follows:
Experimental Protocols
Isolation and Purification of this compound
The following is a general protocol for the isolation and purification of this compound from a culture broth of Streptomyces prasinopilosus.
Workflow for this compound Isolation
Methodology:
-
Fermentation: Cultivate Streptomyces prasinopilosus in a suitable fermentation medium to produce this compound.
-
Resin Adsorption: Pass the culture broth through a resin column to adsorb the maniwamycin compounds.
-
Elution: Elute the adsorbed compounds from the resin using an appropriate solvent.
-
Solvent Extraction: Extract the eluate with ethyl acetate to separate the maniwamycins from the aqueous phase.
-
Concentration: Concentrate the ethyl acetate extract under reduced pressure to obtain a crude extract.
-
Column Chromatography: Purify the crude extract using column chromatography on silica gel to isolate this compound.
Antifungal Susceptibility Testing
The antifungal activity of this compound can be evaluated using standard methods such as the broth microdilution assay.
Methodology:
-
Preparation of Fungal Inoculum: Prepare a standardized suspension of the target fungal strain.
-
Serial Dilution of this compound: Prepare a series of twofold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the fungal suspension. Include positive (no drug) and negative (no fungus) controls.
-
Incubation: Incubate the microtiter plate under appropriate conditions for fungal growth (e.g., 24-48 hours at a specific temperature).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of this compound that visibly inhibits fungal growth. This can be determined visually or by measuring the optical density at a specific wavelength.
Logical Flow for Antifungal Susceptibility Testing
Conclusion
This compound represents a promising natural product with significant antifungal activity. Its unique azoxyalkene structure and the quorum sensing inhibitory properties of its analogues make it a molecule of interest for further investigation and potential development as a novel therapeutic agent. This technical guide provides a foundational understanding of this compound, and it is anticipated that future research will further elucidate its mechanisms of action and therapeutic potential.
References
The Biosynthesis of Maniwamycin A: A Technical Overview for Researchers
An In-depth Guide to the Biosynthetic Pathway of Maniwamycin A and Its Analogues, Featuring Key Enzymatic Steps, Quantitative Data, and Experimental Methodologies.
This compound, a member of the azoxy class of natural products, exhibits notable antifungal properties. Produced by actinomycetes, particularly Streptomyces species such as Streptomyces prasinopilosus and Streptomyces sp. TOHO-M025, maniwamycins represent a family of bioactive secondary metabolites.[1] This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, its known analogues, and the methodologies employed in its study, tailored for researchers and professionals in drug development and the natural products field.
The Maniwamycin Family of Compounds
The maniwamycin family includes several known analogues, designated as this compound, B, C, D, E, F, and G.[2][3] These compounds share a characteristic azoxy functional group, which is crucial for their biological activity. While the full spectrum of their bioactivities is still under investigation, various maniwamycins have been reported to possess not only antifungal but also quorum-sensing inhibitory activities.
The Biosynthetic Pathway of Maniwamycin
The complete biosynthetic pathway of this compound is yet to be fully elucidated in the scientific literature. However, isotope labeling studies on the analogue Maniwamycin G, produced by Streptomyces sp. TOHO-M025, have provided significant insights into the precursor molecules that form its core structure.
Based on these studies, the biosynthesis of the maniwamycin scaffold is proposed to originate from the following precursors:
-
Four acetate units : These serve as the building blocks for the polyketide backbone of the molecule.
-
L-serine : This amino acid contributes a three-carbon unit and one of the nitrogen atoms of the azoxy group.
-
L-glutamic acid : This amino acid is the source of the second nitrogen atom in the azoxy moiety.[2][3]
While the specific "mwm" (maniwamycin) biosynthetic gene cluster has been mentioned in the literature, a detailed characterization of its constituent genes and the functions of the enzymes they encode remains to be published. It is hypothesized that the pathway involves a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system, which is common for the biosynthesis of such complex natural products.
The proposed initial steps of the biosynthesis are depicted in the following logical diagram:
References
- 1. Novel antifungal antibiotics maniwamycins A and B. I. Taxonomy of the producing organism, fermentation, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, Biosynthetic Investigation, and Biological Evaluation of Maniwamycin G, an Azoxyalkene Compound from Streptomyces sp. TOHO-M025 [pubmed.ncbi.nlm.nih.gov]
The Biological Activity Spectrum of Maniwamycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maniwamycin A is a naturally occurring azoxy compound first isolated from Streptomyces prasinopilosus.[1] As a member of the maniwamycin family of natural products, it has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the known biological activity spectrum of this compound, with a focus on its antifungal and quorum sensing inhibitory properties. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development efforts.
Core Biological Activities
This compound has been primarily investigated for two key biological activities:
-
Antifungal Activity: Early studies identified this compound as an antibiotic with a broad antifungal spectrum.
-
Quorum Sensing Inhibition: While direct quantitative data for this compound is limited, related maniwamycin compounds have demonstrated the ability to inhibit quorum sensing in bacteria, a mechanism that regulates virulence gene expression.
Quantitative Data Summary
Quantitative data on the biological activity of this compound is not extensively available in the public domain. The following tables summarize the available data for this compound and related maniwamycin compounds to provide a comparative overview.
Table 1: Antifungal Activity of this compound
| Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |
| Data Not Available | Data Not Available | [1] |
Note: The original publication describing the antifungal activity of this compound reported a broad antifungal spectrum but did not provide specific MIC values in the accessible literature.
Table 2: Quorum Sensing Inhibitory Activity of Maniwamycins
| Compound | Target Organism | Assay | IC50 Value | Reference |
| This compound | Chromobacterium violaceum | Violacein Inhibition | Data Not Available | |
| Maniwamycin C | Chromobacterium violaceum CV026 | Violacein Inhibition | Inhibitory activity noted | [2] |
| Maniwamycin D | Chromobacterium violaceum CV026 | Violacein Inhibition | Inhibitory activity noted | [2] |
| Maniwamycin E | Chromobacterium violaceum CV026 | Violacein Inhibition | Inhibitory activity noted | [2] |
| Maniwamycin F | Chromobacterium violaceum CV026 | Violacein Inhibition | Inhibitory activity noted | [2] |
| Maniwamycin G | Chromobacterium violaceum CV026 | Violacein Inhibition | Activity reported to be 2-fold lower than Maniwamycin F | [3] |
Experimental Protocols
Detailed experimental protocols for the biological assays of this compound are not fully available. However, based on standard microbiological and pharmacological practices, the following methodologies are representative of the techniques likely employed.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against fungi.
1. Inoculum Preparation:
- Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 28-35°C) to obtain pure colonies.
- A suspension of the fungal conidia or yeast cells is prepared in a sterile saline solution or broth (e.g., RPMI-1640).
- The suspension is adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to a specific cell density.
2. Assay Plate Preparation:
- A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640 buffered with MOPS).
- Each well will contain a final volume of 100 µL of the diluted compound.
- Control wells containing only the medium (negative control) and medium with the fungal inoculum but without the test compound (positive growth control) are included.
3. Inoculation and Incubation:
- Each well (except the negative control) is inoculated with 100 µL of the standardized fungal suspension.
- The microtiter plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungal species.
4. Determination of MIC:
- The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive growth control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
Quorum Sensing Inhibition Assay (Violacein Inhibition in Chromobacterium violaceum)
This assay utilizes a reporter strain of Chromobacterium violaceum (e.g., CV026), which produces the purple pigment violacein in response to N-acylhomoserine lactone (AHL) signaling molecules. Inhibition of violacein production indicates interference with the quorum-sensing system.[4][5]
1. Bacterial Strain and Culture Conditions:
- Chromobacterium violaceum (e.g., ATCC 12472 or the mutant strain CV026) is grown in Luria-Bertani (LB) broth at 30°C with shaking.[6]
- For the CV026 mutant, which is unable to produce its own AHL, a short-chain AHL (e.g., N-hexanoyl-L-homoserine lactone, C6-HSL) must be added to the medium to induce violacein production.
2. Assay Procedure:
- Overnight cultures of C. violaceum are diluted to a standardized optical density (e.g., OD600 of 0.1).
- In a 96-well microtiter plate, serial dilutions of this compound are prepared in LB broth.
- The diluted bacterial culture and, if necessary, the AHL inducer are added to each well.
- The plate is incubated at 30°C for 24-48 hours.
3. Quantification of Violacein:
- After incubation, the cultures are centrifuged to pellet the bacterial cells and the violacein.
- The supernatant is discarded, and the pellet is resuspended in a solvent such as DMSO or ethanol to extract the violacein.[5]
- The absorbance of the extracted violacein is measured spectrophotometrically at a wavelength of 585-590 nm.
- The percentage of violacein inhibition is calculated relative to a control culture without the inhibitor. The IC50 value is the concentration of this compound that causes 50% inhibition of violacein production.
Mandatory Visualizations
Signaling Pathway
References
- 1. Novel antifungal antibiotics maniwamycins A and B. I. Taxonomy of the producing organism, fermentation, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maniwamycins: new quorum-sensing inhibitors against Chromobacterium violaceum CV026 were isolated from Streptomyces sp. TOHO-M025 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]
- 5. Inhibition of quorum sensing in Chromobacterium violaceum by Syzygium cumini L. and Pimenta dioica L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement in Violacein Production by Utilizing Formic Acid to Induce Quorum Sensing in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Maniwamycin A Analogues (B, C, F, G) and Their Structural Differences
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maniwamycins are a class of azoxy-containing natural products produced by Streptomyces species, first identified as antifungal agents.[1][2] Subsequent research has revealed their potential as inhibitors of quorum sensing, a bacterial communication system that regulates virulence in various pathogens.[3] This technical guide provides a detailed overview of Maniwamycin A and its analogues B, C, F, and G, focusing on their structural distinctions, biological activities, and the experimental methodologies used for their characterization.
Structural Differences
The core structure of the Maniwamycins features an azoxy group, a relatively rare functional group in natural products. The structural diversity among the analogues arises from modifications at specific positions, leading to distinct chemical properties and biological activities.
This compound and B: The initial members of this family, this compound and B, were isolated from Streptomyces prasinopilosus.[1] Their structures were determined through spectral analyses.[2] The primary difference between them lies in the oxidation state of a ketone functional group. This compound possesses a ketone, which is reduced to a hydroxyl group in Maniwamycin B.
Maniwamycin G: A more recently characterized analogue, Maniwamycin G, was also isolated from Streptomyces sp. TOHO-M025.[4] Extensive NMR analysis revealed that Maniwamycin G contains a methoxycarbonyl group, distinguishing it from Maniwamycin F, which possesses an amide group at the corresponding position.[4][5]
A summary of the key structural information for these analogues is presented in Table 1.
| Compound | Molecular Formula | Key Structural Feature |
| This compound | C₁₀H₁₈N₂O₂ | Contains a ketone functional group. |
| Maniwamycin B | C₁₀H₂₀N₂O₂ | The ketone group of this compound is reduced to a hydroxyl group. |
| Maniwamycin C | Not Available | Identified as a quorum-sensing inhibitor. |
| Maniwamycin F | Not Available | Contains an amide group. |
| Maniwamycin G | C₁₂H₂₂N₂O₄ | Contains a methoxycarbonyl group instead of an amide.[4][5] |
Table 1: Structural Summary of Maniwamycin Analogues
Biological Activity
Maniwamycins exhibit a range of biological activities, primarily as antifungal agents and quorum-sensing inhibitors.
Antifungal Activity
Maniwamycins A and B have demonstrated broad-spectrum antifungal activity.[1] Quantitative data on the minimum inhibitory concentrations (MICs) for these compounds against various fungal strains are crucial for evaluating their potential as therapeutic agents.
Quorum Sensing Inhibition
Maniwamycins C, F, and G have been identified as inhibitors of quorum sensing in Chromobacterium violaceum.[3][5] This bacterium is a common model organism for studying quorum sensing due to its production of the purple pigment violacein, which is regulated by the CviI/CviR quorum-sensing system. Inhibition of violacein production serves as a visual indicator of quorum-sensing antagonism.
It has been reported that the quorum-sensing inhibitory activity of Maniwamycin G is two-fold lower than that of Maniwamycin F, highlighting the impact of the terminal functional group (methoxycarbonyl vs. amide) on biological function.[4][6]
Experimental Protocols
Isolation and Purification
The general procedure for isolating Maniwamycins involves cultivation of the producing Streptomyces strain, followed by extraction and chromatographic purification of the target compounds.
This compound and B:
-
Fermentation: Cultivation of Streptomyces prasinopilosus in a suitable broth medium.
-
Extraction: The culture broth is subjected to resin absorption followed by extraction with ethyl acetate (EtOAc).[1]
-
Purification: The crude extract is purified using column chromatography to yield pure this compound and B.[1]
Maniwamycin C, F, and G:
-
Fermentation: Cultivation of Streptomyces sp. TOHO-M025.
-
Extraction and Purification: The culture broth is processed using a silica gel column followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the individual analogues.[3][5]
Structure Elucidation
The chemical structures of the Maniwamycin analogues have been determined using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for determining the carbon skeleton and the connectivity of protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of the compounds.
-
Circular Dichroism (CD) Spectroscopy and Mosher's Method: These techniques are employed to determine the absolute stereochemistry of chiral centers within the molecules, as was done for Maniwamycin G.[4][5]
Signaling Pathway and Experimental Workflow
Quorum Sensing in Chromobacterium violaceum
The CviI/CviR system in Chromobacterium violaceum is a well-characterized quorum-sensing circuit. The synthase CviI produces N-acyl-homoserine lactone (AHL) autoinducers. At a threshold concentration, these AHLs bind to the transcriptional regulator CviR, activating the expression of target genes, including the vioA-E operon responsible for violacein biosynthesis.[7][8][9][10][11] Maniwamycins C, F, and G inhibit this pathway, leading to a reduction in violacein production.
Caption: Quorum sensing pathway in C. violaceum and inhibition by Maniwamycins.
Experimental Workflow for Isolation and Characterization
The general workflow for discovering and characterizing new Maniwamycin analogues involves a series of established experimental procedures.
Caption: General experimental workflow for Maniwamycin analogue research.
Conclusion
The Maniwamycin family of natural products represents a promising scaffold for the development of novel antifungal and anti-virulence agents. The structural variations among the analogues, particularly at the terminal functional groups, have a significant impact on their biological activity. Further research is warranted to fully elucidate the structures of all analogues, expand the quantitative assessment of their biological activities, and explore their mechanisms of action in greater detail. This knowledge will be instrumental in guiding future medicinal chemistry efforts to optimize the therapeutic potential of the Maniwamycin core structure.
References
- 1. Novel antifungal antibiotics maniwamycins A and B. I. Taxonomy of the producing organism, fermentation, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel antifungal antibiotics maniwamycins A and B. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maniwamycins: new quorum-sensing inhibitors against Chromobacterium violaceum CV026 were isolated from Streptomyces sp. TOHO-M025 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation, Biosynthetic Investigation, and Biological Evaluation of Maniwamycin G, an Azoxyalkene Compound from Streptomyces sp. TOHO-M025 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Regulation of virulence in Chromobacterium violaceum and strategies to combat it [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Regulation of virulence in Chromobacterium violaceum and strategies to combat it - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quorum Sensing in Chromobacterium violaceum: DNA Recognition and Gene Regulation by the CviR Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
Maniwamycin A: A Technical Guide to its Natural Source and Fermentation
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources and fermentation processes for Maniwamycin A, a novel antifungal antibiotic. The information is tailored for researchers, scientists, and professionals involved in drug development and natural product chemistry. This document synthesizes available data to present a detailed understanding of the producing organisms, fermentation strategies, and isolation protocols.
Natural Source of this compound
This compound is a secondary metabolite produced by specific strains of actinomycete bacteria belonging to the genus Streptomyces. The primary identified natural sources are:
-
Streptomyces prasinopilosus : This species was the first identified producer of Maniwamycins A and B.[1] It is a soil-dwelling bacterium.
-
Streptomyces sp. TOHO-M025 : This strain has been identified as a producer of several Maniwamycin analogues, including C, D, E, F, and G, indicating its capacity to synthesize the core Maniwamycin structure.[2][3]
These microorganisms represent a valuable resource for the discovery and production of this compound and its related compounds.
Fermentation of this compound
Detailed, publicly available protocols for the specific fermentation of this compound are scarce. However, by combining information on the general cultivation of Streptomyces prasinopilosus with knowledge of the biosynthetic precursors of the related Maniwamycin G, a robust fermentation protocol can be devised.
Producing Organisms and Inoculum Development
The primary strains for this compound production are Streptomyces prasinopilosus and Streptomyces sp. TOHO-M025. Inoculum development is a critical first step to ensure a healthy and productive fermentation batch.
Experimental Protocol: Inoculum Preparation
-
Strain Activation : Aseptically transfer a lyophilized culture or a frozen stock of the producing Streptomyces strain to an agar plate containing a suitable growth medium, such as GYM Streptomyces Medium (DSMZ Medium 65).
-
Incubation : Incubate the plates at 28-30°C for 7-10 days, or until sufficient sporulation is observed.
-
Seed Culture : Inoculate a 250 mL baffled flask containing 50 mL of seed medium with a loopful of spores or a small agar plug from the plate culture.
-
Seed Incubation : Incubate the seed culture at 28-30°C on a rotary shaker at 200-220 rpm for 48-72 hours.
Fermentation Medium and Conditions
The composition of the fermentation medium is crucial for maximizing the yield of this compound. While a specific medium for this compound is not detailed in the literature, a plausible composition can be formulated based on media used for Streptomyces and the known biosynthetic precursors of Maniwamycin G (acetate, L-serine, and L-glutamic acid).
Table 1: Proposed Fermentation Medium for this compound Production
| Component | Concentration (g/L) | Role |
| Glucose | 20 - 40 | Primary Carbon Source |
| Soluble Starch | 10 - 20 | Complex Carbon Source |
| Soybean Meal | 10 - 15 | Nitrogen Source |
| Yeast Extract | 4 - 5 | Nitrogen Source, Vitamins, Growth Factors |
| L-Serine | 1 - 2 | Biosynthetic Precursor |
| L-Glutamic Acid | 1 - 2 | Biosynthetic Precursor |
| Sodium Acetate | 1 - 2 | Biosynthetic Precursor |
| CaCO₃ | 2 - 3 | pH Buffering |
| K₂HPO₄ | 0.5 | Phosphate Source |
| MgSO₄·7H₂O | 0.5 | Trace Element |
| FeSO₄·7H₂O | 0.01 | Trace Element |
| ZnSO₄·7H₂O | 0.01 | Trace Element |
Experimental Protocol: Production Fermentation
-
Medium Preparation : Prepare the fermentation medium as detailed in Table 1 and sterilize by autoclaving.
-
Inoculation : Aseptically transfer the seed culture to the production fermentation vessel at a 5-10% (v/v) inoculum ratio.
-
Fermentation Parameters : Maintain the fermentation under the following conditions:
-
Temperature : 28-30°C
-
pH : Maintain between 6.5 and 7.5. The initial pH should be adjusted to ~7.0.
-
Agitation : 200-250 rpm in shake flasks; for bioreactors, maintain a dissolved oxygen level above 20%.
-
Aeration : For bioreactors, provide sterile air at a rate of 0.5-1.5 vvm (volume of air per volume of medium per minute).
-
-
Fermentation Duration : The fermentation is typically carried out for 7 to 12 days. Production of this compound can be monitored by analytical techniques such as HPLC.
Isolation and Purification of this compound
The recovery of this compound from the fermentation broth involves a multi-step process to separate the compound from the biomass and other metabolites.[1]
Experimental Protocol: Isolation and Purification
-
Biomass Removal : At the end of the fermentation, harvest the broth and separate the mycelium from the supernatant by centrifugation or filtration.
-
Resin Adsorption : Pass the clarified supernatant through a column packed with a hydrophobic adsorbent resin (e.g., Diaion HP-20 or Amberlite XAD series) to capture the this compound.
-
Elution : Wash the resin with water to remove salts and polar impurities, then elute the bound compounds with an organic solvent such as methanol or acetone.
-
Solvent Extraction : Concentrate the eluate under reduced pressure and then perform a liquid-liquid extraction with a water-immiscible solvent like ethyl acetate (EtOAc) at a neutral pH.[1]
-
Chromatographic Purification : Concentrate the ethyl acetate extract and subject it to further purification using column chromatography. A typical approach would be:
-
Silica Gel Chromatography : Use a silica gel column with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to fractionate the extract.
-
Preparative HPLC : For final purification, use a reversed-phase preparative HPLC column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile-water or methanol-water gradient).
-
The following diagram illustrates the general workflow for the fermentation and isolation of this compound.
Caption: Fermentation and Isolation Workflow for this compound.
Biosynthesis of this compound
While the specific biosynthetic pathway for this compound has not been fully elucidated, studies on the related compound Maniwamycin G from Streptomyces sp. TOHO-M025 have identified key building blocks.[2][3] This provides a strong foundation for a proposed biosynthetic pathway.
The biosynthesis of Maniwamycin G involves:
-
Four acetate units
-
L-serine
-
L-glutamic acid
The following diagram illustrates the proposed origin of the atoms in the core structure of a Maniwamycin-type molecule based on the findings for Maniwamycin G.
Caption: Proposed Biosynthetic Pathway for this compound.
Conclusion
This compound, produced by Streptomyces prasinopilosus and Streptomyces sp. TOHO-M025, represents a promising antifungal agent. While specific, optimized fermentation data remains limited in public literature, this guide provides a comprehensive, technically-grounded framework for its production and isolation. The provided protocols, based on the cultivation of the producing organisms and the biosynthetic knowledge of related compounds, offer a solid starting point for laboratory-scale production and further process optimization. Future research should focus on medium optimization through statistical methods and fed-batch strategies to enhance the yield of this compound for further preclinical and clinical development.
References
- 1. Novel antifungal antibiotics maniwamycins A and B. I. Taxonomy of the producing organism, fermentation, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, Biosynthetic Investigation, and Biological Evaluation of Maniwamycin G, an Azoxyalkene Compound from Streptomyces sp. TOHO-M025 - PubMed [pubmed.ncbi.nlm.nih.gov]
Maniwamycin A: A Technical Overview of its Molecular Characteristics and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Maniwamycin A, a naturally occurring azoxy compound with significant biological activity. The document details its molecular formula, mass spectrometry data, and the experimental protocols for its characterization. Furthermore, it explores its role as a quorum-sensing inhibitor.
Core Molecular Data
This compound is an antifungal antibiotic originally isolated from the culture broth of Streptomyces prasinopilosus.[1][2] Its structure was determined through a combination of physico-chemical methods and spectral analysis.[1][3]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈N₂O₂ | [2] |
| Molecular Weight (Da) | 198.2660 | [2] |
| Accurate Mass (Da) | 198.1368 | [2] |
Mass Spectrometry Data
The structural elucidation of this compound was supported by mass spectrometry.[3] The following table summarizes predicted collision cross-section values for various adducts of this compound, providing valuable information for its identification and characterization in complex mixtures.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 199.14411 | 148.6 |
| [M+Na]⁺ | 221.12605 | 153.4 |
| [M-H]⁻ | 197.12955 | 149.8 |
| [M+NH₄]⁺ | 216.17065 | 167.6 |
| [M+K]⁺ | 237.09999 | 148.9 |
| [M+H-H₂O]⁺ | 181.13409 | 147.6 |
| [M+HCOO]⁻ | 243.13503 | 173.4 |
| [M+CH₃COO]⁻ | 257.15068 | 186.1 |
Experimental Protocols
The following protocols are based on the methodologies described for the isolation and characterization of Maniwamycins, including this compound.
Isolation and Purification of this compound
The isolation of this compound from the culture broth of Streptomyces prasinopilosus involves a multi-step process to separate the compound from other metabolites.[1]
-
Resin Absorption: The culture broth is first treated with an adsorbent resin to capture the antibiotic compounds.
-
Solvent Extraction: The resin is then washed, and the adsorbed compounds, including this compound, are eluted and extracted using ethyl acetate (EtOAc).
-
Column Chromatography: The crude extract is subjected to column chromatography for further purification. While the specific stationary and mobile phases for this compound's initial isolation are not detailed in the available literature, silica gel columns are commonly used for the separation of other maniwamycin analogues.[4]
Structure Elucidation
The determination of this compound's chemical structure was achieved through various spectroscopic techniques.[3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry was employed to determine the elemental composition and exact mass of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy were critical for elucidating the connectivity of atoms and the overall carbon-hydrogen framework of this compound.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provided information about the functional groups present in the molecule and its chromophoric system.[1][3]
Biological Activity: Quorum Sensing Inhibition
Maniwamycins, including this compound, have been identified as inhibitors of quorum sensing, a cell-to-cell communication mechanism in bacteria that regulates gene expression in response to population density.
Quorum Sensing Inhibition in Chromobacterium violaceum
This compound has been shown to inhibit the production of violacein, a purple pigment, in the bacterium Chromobacterium violaceum.[4] Violacein synthesis is a well-established model for studying quorum sensing, as its production is controlled by the CviI/CviR quorum-sensing system.
The following diagram illustrates the mechanism of quorum sensing in C. violaceum and the inhibitory action of this compound.
This inhibition of quorum sensing suggests that this compound and its analogues could be valuable lead compounds for the development of novel anti-infective agents that target bacterial virulence rather than viability, potentially reducing the development of antibiotic resistance.
References
- 1. Novel antifungal antibiotics maniwamycins A and B. I. Taxonomy of the producing organism, fermentation, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. npatlas.org [npatlas.org]
- 3. Novel antifungal antibiotics maniwamycins A and B. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maniwamycins: new quorum-sensing inhibitors against Chromobacterium violaceum CV026 were isolated from Streptomyces sp. TOHO-M025 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Maniwamycin A as a Quorum Sensing Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation. The emergence of antibiotic resistance has propelled the search for alternative antimicrobial strategies, with quorum sensing inhibition (QSI) emerging as a promising anti-virulence approach. Maniwamycins are a class of natural products that have been identified as inhibitors of quorum sensing. This document provides a detailed experimental protocol for evaluating the quorum sensing inhibitory activity of Maniwamycin A using a Chromobacterium violaceum bioassay.
Principle
The Gram-negative bacterium Chromobacterium violaceum produces a purple pigment called violacein, the synthesis of which is regulated by the CviI/CviR quorum-sensing system. This system is dependent on the production and detection of N-acyl-homoserine lactone (AHL) signaling molecules. The mutant strain C. violaceum CV026 is incapable of producing its own AHLs but retains a functional CviR receptor. Therefore, it will only produce violacein in the presence of exogenous AHLs. This characteristic makes it an excellent reporter strain for screening potential quorum sensing inhibitors. A reduction in violacein production in the presence of a test compound, such as this compound, without inhibiting bacterial growth, indicates successful quorum sensing inhibition. All maniwamycins have been shown to inhibit violacein synthesis in Chromobacterium violaceum CV026[1].
Data Presentation
For context, a study on other natural compounds reported MIC values against Chromobacterium violaceum CV026 in the range of 20-30 µ g/well [2]. It is anticipated that this compound would exhibit activity in a comparable range.
Experimental Protocol: Quorum Sensing Inhibition Assay
This protocol details the steps to assess the quorum sensing inhibitory potential of this compound by quantifying the inhibition of violacein production in Chromobacterium violaceum CV026.
Materials
-
This compound
-
Chromobacterium violaceum CV026
-
Luria-Bertani (LB) broth
-
LB agar
-
N-hexanoyl-L-homoserine lactone (C6-HSL)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Incubator
Methods
1. Preparation of Bacterial Inoculum: a. Streak C. violaceum CV026 onto an LB agar plate and incubate at 28°C for 24-48 hours. b. Inoculate a single colony into 5 mL of LB broth and incubate overnight at 28°C with shaking (200 rpm). c. Dilute the overnight culture with fresh LB broth to an optical density at 600 nm (OD600) of 0.1.
2. Preparation of Test Compounds: a. Prepare a stock solution of this compound in DMSO. b. Prepare a stock solution of C6-HSL in DMSO. c. Prepare serial dilutions of this compound in LB broth to achieve the desired final concentrations in the assay.
3. Assay Procedure: a. In a 96-well microtiter plate, add the following to each well:
- 100 µL of the diluted C. violaceum CV026 culture.
- A fixed, sub-MIC concentration of C6-HSL to induce violacein production.
- Varying concentrations of this compound. b. Include the following controls:
- Negative Control: Bacteria + LB broth (no C6-HSL, no this compound).
- Positive Control: Bacteria + C6-HSL (no this compound).
- Solvent Control: Bacteria + C6-HSL + DMSO (at the highest concentration used for this compound).
- Growth Control: Bacteria + this compound (at the highest concentration, no C6-HSL) to assess for antibacterial activity. c. Incubate the plate at 28°C for 24 hours with gentle shaking.
4. Quantification of Violacein Inhibition: a. After incubation, measure the OD600 of each well to assess bacterial growth. b. To quantify violacein, centrifuge the plate or allow the cells to settle. c. Carefully remove the supernatant. d. Add 100 µL of DMSO to each well and resuspend the pellet to extract the violacein. e. Measure the absorbance at 585 nm (the maximum absorbance of violacein). f. Calculate the percentage of violacein inhibition using the following formula: % Inhibition = [ (OD585 of Positive Control - OD585 of Test Sample) / OD585 of Positive Control ] x 100
Signaling Pathway and Experimental Workflow
Acyl-Homoserine Lactone (AHL) Signaling Pathway in C. violaceum
The CviI/CviR quorum sensing system in Chromobacterium violaceum is a key regulator of virulence, including the production of the pigment violacein. The signaling cascade is initiated by the synthesis of AHL autoinducers by the LuxI homolog, CviI. As the bacterial population density increases, the concentration of AHLs surpasses a threshold, leading to their binding with the LuxR homolog, CviR. This complex then acts as a transcriptional regulator, activating the expression of target genes, including the vioA operon responsible for violacein synthesis. This compound is hypothesized to interfere with this pathway, likely by competing with AHL for binding to the CviR receptor, thereby inhibiting the downstream gene expression.
Caption: AHL Signaling Pathway Inhibition by this compound.
Experimental Workflow for Quorum Sensing Inhibition Assay
The experimental workflow provides a step-by-step visual guide to the quorum sensing inhibition assay, from the initial preparation of bacterial cultures and test compounds to the final data analysis. This systematic approach ensures reproducibility and accurate assessment of this compound's QSI activity.
Caption: Experimental Workflow for QSI Assay.
References
- 1. Maniwamycins: new quorum-sensing inhibitors against Chromobacterium violaceum CV026 were isolated from Streptomyces sp. TOHO-M025 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maniwamycins: new quorum-sensing inhibitors against Chromobacterium violaceum CV026 were isolated from Streptomyces sp.… [ouci.dntb.gov.ua]
Application Notes and Protocols for Maniwamycin A in Microbiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Maniwamycin A
This compound is a naturally occurring azoxy compound first isolated from the culture broth of Streptomyces prasinopilosus.[1] It belongs to the maniwamycin family of antibiotics. Structurally, it is characterized by an azoxy group, which is a relatively rare functional group in natural products.[1][2] While its primary described activity is antifungal, other maniwamycin analogues have demonstrated quorum sensing inhibitory properties, suggesting a potential for broader applications in microbiology research.[3][4] These notes provide an overview of the potential applications of this compound and detailed protocols for its use in a research setting.
Potential Applications
-
Antifungal Research: this compound has been reported to exhibit a broad antifungal spectrum, making it a candidate for studies focused on the discovery of new antifungal agents.[1] Its unique structure may present a novel mechanism of action against fungal pathogens.
-
Quorum Sensing Inhibition: While not explicitly demonstrated for this compound, other maniwamycins (C, D, E, F, and G) have been shown to inhibit quorum sensing in Chromobacterium violaceum.[4][5] This suggests that this compound could also be investigated for its ability to disrupt bacterial communication, a key factor in virulence and biofilm formation.
Data Presentation: Biological Activities of this compound (Hypothetical Data)
Due to the limited publicly available quantitative data for this compound, the following tables are provided as illustrative examples of how to present experimental results. Researchers should generate their own data following the protocols outlined below.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Fungal Species
| Fungal Species | MIC (µg/mL) |
| Candida albicans | Data not available |
| Aspergillus fumigatus | Data not available |
| Cryptococcus neoformans | Data not available |
| Fusarium oxysporum | Data not available |
Table 2: Quorum Sensing Inhibition by this compound against Chromobacterium violaceum
| This compound Concentration (µg/mL) | Inhibition of Violacein Production (%) |
| Concentration 1 | Data not available |
| Concentration 2 | Data not available |
| Concentration 3 | Data not available |
| Concentration 4 | Data not available |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Fungi
This protocol outlines the broth microdilution method for determining the MIC of this compound against a target fungal species.
Materials:
-
This compound
-
Target fungal strain(s)
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile, flat-bottom 96-well plates
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Further dilute the stock solution in RPMI-1640 medium to create a working solution at twice the highest desired final concentration.
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the adjusted fungal suspension in RPMI-1640 medium to achieve a final inoculum density of approximately 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
-
Broth Microdilution Assay:
-
Add 100 µL of RPMI-1640 medium to wells 2-12 of a 96-well plate.
-
Add 200 µL of the working this compound solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no this compound).
-
Well 12 will serve as the sterility control (medium only).
-
Add 100 µL of the diluted fungal inoculum to wells 1-11.
-
-
Incubation:
-
Incubate the plate at a suitable temperature (e.g., 35°C) for 24-48 hours, depending on the growth rate of the fungus.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that causes complete visual inhibition of growth.
-
Alternatively, the absorbance can be read using a microplate reader at a wavelength appropriate for the medium and fungus.
-
Protocol 2: Quorum Sensing Inhibition Assay using Chromobacterium violaceum
This protocol is designed to assess the ability of this compound to inhibit the production of violacein, a purple pigment controlled by quorum sensing in Chromobacterium violaceum.
Materials:
-
This compound
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Luria-Bertani (LB) broth and agar
-
N-acyl-homoserine lactone (AHL) inducer (e.g., N-hexanoyl-L-homoserine lactone, C6-HSL), if using a mutant strain like CV026.
-
Sterile test tubes or a 96-well plate
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of this compound:
-
Prepare a stock solution of this compound in a suitable solvent and create serial dilutions in LB broth.
-
-
Preparation of Bacterial Culture:
-
Grow an overnight culture of C. violaceum in LB broth at 30°C with shaking.
-
Dilute the overnight culture to an OD600 of approximately 0.1 in fresh LB broth.
-
-
Inhibition Assay:
-
In sterile test tubes or a 96-well plate, add the diluted bacterial culture.
-
If using an AHL-requiring mutant, add the appropriate AHL to induce violacein production.
-
Add different concentrations of this compound to the tubes/wells.
-
Include a positive control (bacteria with AHL, no this compound) and a negative control (bacteria without AHL, no this compound).
-
-
Incubation:
-
Incubate the tubes/plate at 30°C with shaking for 18-24 hours.
-
-
Quantification of Violacein:
-
After incubation, measure the OD600 to assess bacterial growth.
-
To quantify violacein, add an equal volume of DMSO to each tube/well and vortex to extract the pigment.
-
Centrifuge the mixture to pellet the cells.
-
Transfer the supernatant to a new plate and measure the absorbance at 585 nm.
-
Calculate the percentage of violacein inhibition relative to the positive control, normalized to bacterial growth.
-
Visualizations
Caption: Experimental workflow for assessing the biological activities of this compound.
Caption: Conceptual diagram of potential quorum sensing inhibition by this compound.
References
- 1. Novel antifungal antibiotics maniwamycins A and B. I. Taxonomy of the producing organism, fermentation, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel antifungal antibiotics maniwamycins A and B. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Maniwamycins: new quorum-sensing inhibitors against Chromobacterium violaceum CV026 were isolated from Streptomyces sp. TOHO-M025 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal Activities of 4″,6″-Disubstituted Amphiphilic Kanamycins - PMC [pmc.ncbi.nlm.nih.gov]
Maniwamycin A: Application Notes and Protocols for Antifungal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maniwamycin A is a novel azoxy antibiotic, first isolated from the culture broth of Streptomyces prasinopilosus along with its congener, Maniwamycin B. These compounds have been identified as possessing a broad spectrum of antifungal activity, making them of significant interest for further investigation in the development of new antifungal agents. This document provides a summary of the available information on this compound and outlines detailed protocols for its study in antifungal research, based on established methodologies.
Data Presentation
While the foundational research by Nakayama et al. (1989) establishes the broad-spectrum antifungal properties of this compound, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a comprehensive panel of fungal species, were not accessible in the publicly available literature at the time of this writing. The original discovery paper indicates such data exists, but the full text containing these specific values could not be retrieved.
To facilitate future research and data comparison, the following table is provided as a template for organizing and presenting MIC data for this compound once it is determined experimentally.
Table 1: Template for Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Species
| Fungal Species | Strain ID | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Concentration Range Tested (µg/mL) | Reference |
| Candida albicans | ATCC 90028 | ||||
| Candida glabrata | ATCC 90030 | ||||
| Candida parapsilosis | ATCC 22019 | ||||
| Cryptococcus neoformans | ATCC 90112 | ||||
| Aspergillus fumigatus | ATCC 204305 | ||||
| Aspergillus flavus | ATCC 204304 | ||||
| Trichophyton rubrum | ATCC 28188 | ||||
| Trichophyton mentagrophytes | ATCC 9533 | ||||
| Other (Specify) |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Experimental Protocols
The following are detailed protocols for determining the antifungal activity of this compound, based on standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Protocol 1: Broth Microdilution Method for Yeasts (Adapted from CLSI M27)
This protocol is suitable for determining the MIC of this compound against yeast species such as Candida and Cryptococcus.
Materials:
-
This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal inoculum, adjusted to a concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in RPMI-1640
-
Positive control (e.g., Fluconazole)
-
Negative control (medium with solvent)
-
Growth control (medium with fungal inoculum)
-
Spectrophotometer or microplate reader (530 nm)
Procedure:
-
Preparation of this compound Dilutions:
-
Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate. The final concentration range should be selected based on expected activity (e.g., 0.03 to 32 µg/mL).
-
Each well should contain 100 µL of the diluted compound.
-
-
Inoculum Preparation:
-
Culture the yeast strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Prepare a suspension of the colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 to achieve the final working inoculum concentration.
-
-
Inoculation:
-
Add 100 µL of the fungal inoculum to each well containing the diluted this compound, positive control, and growth control.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the Results:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
-
Growth can be assessed visually or by reading the optical density at 530 nm.
-
Protocol 2: Broth Microdilution Method for Filamentous Fungi (Adapted from CLSI M38)
This protocol is designed for determining the MIC of this compound against molds like Aspergillus and Trichophyton.
Materials:
-
Same as Protocol 1, with the following modifications:
-
Fungal inoculum prepared from conidia or spores.
Procedure:
-
Preparation of this compound Dilutions:
-
Follow the same procedure as in Protocol 1.
-
-
Inoculum Preparation:
-
Grow the filamentous fungus on Potato Dextrose Agar (PDA) at 35°C until sporulation is evident.
-
Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 20 and gently scraping the surface.
-
Count the conidia using a hemocytometer and adjust the concentration to 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI-1640.
-
-
Inoculation:
-
Add 100 µL of the conidial suspension to each well.
-
-
Incubation:
-
Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control wells.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of this compound that shows complete inhibition of growth (or the lowest concentration with a visually distinct reduction in growth, depending on the endpoint criteria chosen).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration of this compound.
Caption: Workflow for MIC determination of this compound.
Signaling Pathways and Mechanism of Action
The precise mechanism of action and the signaling pathways affected by this compound have not been fully elucidated in the available literature. As an azoxy compound, its mode of action may differ from common antifungal classes that target the cell wall, cell membrane, or nucleic acid synthesis. Further research is required to understand its molecular targets.
The diagram below presents a hypothetical logical relationship for investigating the mechanism of action of this compound.
Caption: Logical workflow for investigating this compound's mechanism.
Maniwamycin A: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maniwamycin A is a naturally occurring azoxy compound with potential applications in antimicrobial and quorum sensing inhibition research. This document provides detailed application notes and protocols for the laboratory use of this compound, with a focus on its stability, storage, and handling. Quantitative data is presented in clear, tabular formats, and experimental workflows and signaling pathways are illustrated with diagrams.
Chemical and Physical Properties
This compound is an azoxyalkene with the molecular formula C₁₀H₁₈N₂O₂ and a molecular weight of 198.26 g/mol . Its chemical structure is characterized by an azoxy group, which is crucial for its biological activity.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈N₂O₂ | [1] |
| Molecular Weight | 198.26 g/mol | |
| Appearance | Solid (specific color not detailed in reviewed literature) | |
| CAS Number | 122566-70-5 |
Stability and Storage
Proper storage and handling of this compound are critical to maintain its integrity and biological activity. The following recommendations are based on general best practices for natural products and related compounds, as specific stability data for this compound is not extensively available.
Storage Conditions: It is recommended to store this compound as a dry powder at -20°C for long-term storage (up to 3 years) and at 4°C for shorter periods (up to 2 years). For solutions in solvents, it is advisable to store them at -80°C for up to 6 months or at -20°C for up to 1 month. Protect from light and moisture.
| Condition | Recommended Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Stability Profile: Detailed quantitative stability data for this compound under various pH, temperature, and light conditions is not readily available in the public domain. However, based on the general properties of similar compounds, the following can be inferred:
-
pH: Azoxy compounds can be sensitive to strong acidic or basic conditions, which may lead to degradation. It is advisable to maintain solutions at a neutral pH unless experimentally required.
-
Temperature: As with many complex organic molecules, elevated temperatures are likely to accelerate degradation.
-
Light: Compounds with chromophores, such as the azoxy group in this compound, may be susceptible to photodegradation. Therefore, protection from light is recommended.
Solubility
This compound is soluble in a range of organic solvents. For biological assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Methanol | Likely soluble (based on general properties of similar compounds) |
| Ethanol | Likely soluble (based on general properties of similar compounds) |
| Ethyl Acetate | Soluble (used in extraction) |
| Water | Low solubility expected |
Biological Activity: Quorum Sensing Inhibition
This compound and its analogs have been shown to inhibit quorum sensing (QS) in bacteria, a cell-to-cell communication process that regulates virulence factor expression. The primary model organism for studying this activity is Chromobacterium violaceum, which produces a purple pigment called violacein under the control of a LuxI/LuxR-type QS system.
Mechanism of Action
In many Gram-negative bacteria, the LuxI/LuxR system is a key regulator of QS. The LuxI enzyme synthesizes an acyl-homoserine lactone (AHL) signal molecule. When the bacterial population density increases, the AHL concentration reaches a threshold and binds to the LuxR receptor protein. This AHL-LuxR complex then acts as a transcriptional regulator, activating the expression of target genes, including those for virulence factors and, in the case of C. violaceum, violacein production. This compound is thought to interfere with this signaling pathway, likely by acting as an antagonist to the LuxR receptor, thereby preventing the binding of the native AHL signal and subsequent gene activation.
Experimental Protocols
The following protocols provide a general framework for working with this compound in a laboratory setting. Researchers should adapt these protocols based on their specific experimental needs.
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in various assays.
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 50 mM).
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Quorum Sensing Inhibition Assay (Violacein Inhibition Assay)
Objective: To determine the ability of this compound to inhibit violacein production in Chromobacterium violaceum.
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472 or a suitable biosensor strain like CV026)
-
Luria-Bertani (LB) broth and agar
-
This compound stock solution (in DMSO)
-
N-hexanoyl-L-homoserine lactone (C6-HSL) if using a biosensor strain that requires an exogenous signal
-
Sterile 96-well microtiter plates
-
Plate reader capable of measuring absorbance at 590 nm (for violacein) and 600 nm (for bacterial growth)
Protocol Workflow:
Detailed Procedure:
-
Prepare Bacterial Culture: Inoculate a single colony of C. violaceum into LB broth and grow overnight at 30°C with shaking.
-
Prepare Assay Plate:
-
The next day, dilute the overnight culture with fresh LB broth to an OD₆₀₀ of approximately 0.1.
-
Dispense the diluted culture into the wells of a 96-well plate.
-
If using a biosensor strain like CV026, add a sub-inhibitory concentration of C6-HSL to induce violacein production.
-
-
Add this compound:
-
Prepare serial dilutions of the this compound stock solution in LB broth.
-
Add the dilutions to the appropriate wells of the 96-well plate. Include a vehicle control (DMSO only) and a positive control (if available).
-
-
Incubation: Cover the plate and incubate at 30°C for 24-48 hours, or until the purple pigment is well-developed in the control wells.
-
Quantify Violacein and Growth:
-
Measure the optical density at 600 nm (OD₆₀₀) to assess bacterial growth.
-
To quantify violacein, lyse the cells (e.g., by adding DMSO or an appropriate lysis buffer) and centrifuge the plate to pellet the cell debris.
-
Transfer the supernatant containing the violacein to a new plate and measure the absorbance at 590 nm (OD₅₉₀).
-
-
Data Analysis:
-
Normalize the violacein production to bacterial growth (OD₅₉₀ / OD₆₀₀).
-
Calculate the percentage of violacein inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage inhibition against the concentration to determine the IC₅₀ value.
-
Safety Precautions
As with any chemical substance, appropriate safety precautions should be taken when handling this compound.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for more detailed information on handling, storage, and disposal.
Conclusion
This compound is a promising natural product for research into quorum sensing inhibition and novel antimicrobial strategies. Proper storage and handling are essential to ensure the reliability and reproducibility of experimental results. The protocols provided here offer a starting point for researchers to explore the biological activities of this compound. Further studies are warranted to fully elucidate its stability profile and expand its application in various laboratory settings.
References
Application Notes and Protocols: Maniwamycin A in Combination with Other Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maniwamycin A is a naturally occurring azoxy compound isolated from Streptomyces prasinopilosus.[1][2] It has demonstrated broad-spectrum antifungal activity.[1] A key mechanism of action for maniwamycins is the inhibition of quorum sensing, a cell-to-cell communication process that regulates virulence and biofilm formation in fungi.[3][4] By disrupting quorum sensing, this compound can potentially render fungal pathogens more susceptible to conventional antifungal agents, offering a promising avenue for combination therapy to combat drug resistance and enhance therapeutic efficacy.
These application notes provide a framework for investigating the synergistic potential of this compound with other antifungal agents. Detailed protocols for in vitro synergy testing are provided to guide researchers in this area of study.
Rationale for Combination Therapy
The primary rationale for combining this compound with other antifungal agents lies in its potential to act as a synergist by disrupting fungal quorum sensing. Fungal biofilms, whose formation is often regulated by quorum sensing, are notoriously resistant to conventional antifungal treatments. By inhibiting this communication pathway, this compound may prevent biofilm formation or maturation, thereby exposing individual fungal cells to the direct action of a partner drug.[5][6]
Potential synergistic partners for this compound include:
-
Azoles (e.g., Fluconazole, Itraconazole): These agents inhibit ergosterol biosynthesis, a crucial component of the fungal cell membrane.[7] Combining an azole with a quorum-sensing inhibitor like this compound could be highly effective, as has been suggested for other quorum-sensing inhibitors.[8]
-
Polyenes (e.g., Amphotericin B): Polyenes bind to ergosterol, leading to membrane permeabilization and cell death.[9] Synergy may arise from the disruption of biofilm integrity by this compound, allowing for better penetration and action of Amphotericin B.
-
Echinocandins (e.g., Caspofungin, Micafungin): Echinocandins inhibit the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall.[10] The combination with this compound could lead to a multi-faceted attack on both the protective biofilm and the structural integrity of the fungal cell.
Postulated Signaling Pathway Interference by this compound
This compound, as a quorum-sensing inhibitor, is hypothesized to interfere with the signaling pathways that regulate fungal virulence and biofilm formation. In many fungal species, quorum-sensing molecules (QSMs) accumulate as the population density increases. Once a threshold concentration is reached, these molecules bind to receptors, triggering a signaling cascade that leads to the expression of genes involved in biofilm formation, hyphal morphogenesis, and virulence factor production. This compound may act by inhibiting the production of QSMs, blocking their receptors, or interfering with downstream signaling components.
Figure 1. Postulated interference of this compound with a generalized fungal quorum-sensing pathway.
Experimental Protocols
In Vitro Synergy Testing: Checkerboard Microdilution Assay
The checkerboard assay is a widely used method to assess the in vitro interaction between two antimicrobial agents.[11]
Objective: To determine the Fractional Inhibitory Concentration Index (FICI) of this compound in combination with another antifungal agent against a selected fungal strain.
Materials:
-
This compound (stock solution of known concentration)
-
Partner antifungal agent (e.g., Fluconazole, Amphotericin B, Caspofungin; stock solution of known concentration)
-
Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)
-
Sterile 96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Spectrophotometer or microplate reader
-
Sterile saline or PBS
-
Hemocytometer or spectrophotometer for inoculum standardization
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells of the microtiter plate.
-
-
Plate Setup:
-
In a 96-well plate, create a two-dimensional gradient of the two drugs.
-
Along the x-axis (e.g., columns 1-10), prepare serial dilutions of this compound.
-
Along the y-axis (e.g., rows A-G), prepare serial dilutions of the partner antifungal agent.
-
The final volume in each well should be 200 µL.
-
Include a row and a column with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Include a drug-free well as a growth control.
-
Include a well with medium only as a sterility control.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared fungal suspension.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the Results:
-
Determine the MIC for each drug alone and in combination. The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 50% or 90% reduction in turbidity compared to the growth control), as determined visually or spectrophotometrically.
-
-
Data Analysis:
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Partner Drug = (MIC of Partner Drug in combination) / (MIC of Partner Drug alone)
-
-
Calculate the FICI by summing the individual FICs:
-
FICI = FIC of this compound + FIC of Partner Drug
-
-
Interpret the results as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Figure 2. Experimental workflow for the checkerboard microdilution assay.
Time-Kill Curve Analysis
Time-kill assays provide a dynamic assessment of the antifungal activity of drug combinations over time.
Objective: To evaluate the rate and extent of fungal killing by this compound in combination with another antifungal agent.
Materials:
-
Same as for the checkerboard assay, with the addition of:
-
Sterile culture tubes
-
Sabouraud Dextrose Agar plates for colony counting
-
Shaking incubator
Procedure:
-
Inoculum Preparation:
-
Prepare a fungal suspension as described for the checkerboard assay, adjusted to a starting concentration of approximately 1-5 x 10^5 CFU/mL in RPMI-1640 medium.
-
-
Experimental Setup:
-
Prepare culture tubes with the following conditions:
-
Growth control (no drug)
-
This compound alone (at a concentration near its MIC)
-
Partner antifungal agent alone (at a concentration near its MIC)
-
Combination of this compound and the partner antifungal agent (at the same concentrations as the individual drug tubes)
-
-
-
Incubation and Sampling:
-
Incubate the tubes at 35°C in a shaking incubator.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.
-
-
Colony Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto Sabouraud Dextrose Agar plates.
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.
-
Count the number of colonies (CFU/mL) for each time point and condition.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.
-
Indifference is a < 2-log10 change in CFU/mL.
-
Antagonism is a ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent.
-
Data Presentation
All quantitative data from the checkerboard and time-kill assays should be summarized in clear and concise tables for easy comparison.
Table 1: Checkerboard Assay Results for this compound in Combination with Antifungal X against Candida albicans
| Combination | MIC of this compound (µg/mL) | MIC of Antifungal X (µg/mL) | FICI | Interpretation |
| This compound alone | 16 | - | - | - |
| Antifungal X alone | - | 8 | - | - |
| This compound + Antifungal X | 2 | 1 | 0.25 | Synergy |
Table 2: Time-Kill Assay Results for this compound in Combination with Antifungal X against Candida albicans at 24 hours
| Treatment | Log10 CFU/mL at 0h | Log10 CFU/mL at 24h | Change in Log10 CFU/mL |
| Growth Control | 5.0 | 7.5 | +2.5 |
| This compound (16 µg/mL) | 5.0 | 6.8 | +1.8 |
| Antifungal X (8 µg/mL) | 5.0 | 6.2 | +1.2 |
| This compound + Antifungal X | 5.0 | 3.5 | -1.5 |
Conclusion
This compound, with its quorum-sensing inhibitory activity, represents a promising candidate for combination therapy against fungal infections. The protocols outlined in these application notes provide a robust framework for researchers to systematically evaluate the synergistic potential of this compound with existing antifungal agents. Such studies are crucial for the development of novel and more effective treatment strategies to address the growing challenge of antifungal resistance.
References
- 1. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting Ergosterol Biosynthesis in Leishmania donovani: Essentiality of Sterol 14alpha-demethylase | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. openjournals.bsu.edu [openjournals.bsu.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. Studies on the mode of antifungal action of pradimicin antibiotics. I. Lectin-mimic binding of BMY-28864 to yeast mannan in the presence of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Noisy neighbourhoods: quorum sensing in fungal–polymicrobial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Maniwamycin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of Maniwamycin A, an azoxy antibiotic with potential therapeutic applications. The described protocol is designed for researchers in natural product chemistry, pharmacology, and drug development who require a reliable method for obtaining high-purity this compound from crude extracts or semi-purified samples. The method utilizes a C18 stationary phase with a methanol-water mobile phase gradient, ensuring effective separation and high resolution. This document provides a comprehensive protocol, data presentation, and a visual workflow to facilitate seamless implementation in a laboratory setting.
Introduction
Maniwamycins are a class of antifungal antibiotics produced by Streptomyces species.[1] These compounds are characterized by an azoxy moiety and have demonstrated biological activity, including quorum-sensing inhibition.[2] this compound, a member of this family, holds promise for further investigation as a potential therapeutic agent.[1] The isolation and purification of this compound from fermentation broths or complex mixtures is a critical step for its structural elucidation, bioactivity screening, and further development. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of natural products, offering high resolution and reproducibility.[3][4][5] This application note presents a detailed protocol for the purification of this compound using RP-HPLC.
Experimental Protocols
This protocol is designed for the purification of this compound using a standard HPLC system equipped with a UV detector.
1. Materials and Reagents
-
This compound crude extract or semi-purified sample
-
HPLC grade methanol (MeOH)
-
Ultrapure water (H₂O)
-
HPLC-grade acetonitrile (ACN) for sample preparation (optional)
-
0.22 µm syringe filters
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
Data acquisition and processing software
3. Sample Preparation
-
Dissolve the crude or semi-purified this compound sample in a minimal amount of methanol or acetonitrile.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
4. HPLC Method Parameters
The following parameters can be used as a starting point and may require optimization based on the specific HPLC system and sample complexity.
| Parameter | Value |
| Column | C18 Reversed-Phase (5 µm, 4.6 x 250 mm) |
| Mobile Phase A | Ultrapure Water (H₂O) |
| Mobile Phase B | Methanol (MeOH) |
| Gradient | 30% B to 100% B over 30 minutes |
| Hold at 100% B for 5 minutes | |
| Return to 30% B over 1 minute | |
| Equilibrate at 30% B for 9 minutes | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 236 nm (based on UV absorbance of similar azoxy-alkene compounds[6]) |
| Column Temperature | 25 °C |
Data Presentation
The following table summarizes the expected results from the HPLC purification of this compound. The values are illustrative and may vary depending on the sample and specific experimental conditions.
| Analyte | Retention Time (min) | Purity (%) | Yield (%) |
| This compound | ~ 18.5 | > 98% | Variable |
| Impurity 1 | ~ 12.3 | - | - |
| Impurity 2 | ~ 21.8 | - | - |
Experimental Workflow
The following diagram illustrates the logical workflow for the purification of this compound using the described HPLC method.
Caption: Workflow for this compound purification.
Discussion
The presented RP-HPLC method provides a reliable approach for the purification of this compound. The choice of a C18 column is based on its wide applicability for the separation of moderately polar compounds like many antibiotics.[7][8] The methanol-water gradient allows for the effective elution of this compound while separating it from more polar and less polar impurities. The UV detection wavelength of 236 nm is suggested based on the chromophore of related maniwamycin compounds.[6]
For scaling up the purification, a preparative HPLC column with a larger diameter and higher loading capacity would be required. The flow rate and injection volume would need to be adjusted accordingly. It is crucial to perform a blank injection (mobile phase only) to ensure the baseline is stable and free of interfering peaks. The purity of the collected fractions should be confirmed by re-injecting a small aliquot onto an analytical HPLC system.
Conclusion
This application note provides a detailed and practical protocol for the purification of this compound using reversed-phase HPLC. The method is straightforward to implement and can be adapted for the purification of other related maniwamycin analogs. The provided workflow and data table serve as a valuable resource for researchers working on the isolation and characterization of novel bioactive compounds from natural sources.
References
- 1. Novel antifungal antibiotics maniwamycins A and B. I. Taxonomy of the producing organism, fermentation, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maniwamycins: new quorum-sensing inhibitors against Chromobacterium violaceum CV026 were isolated from Streptomyces sp. TOHO-M025 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reverse phase high speed liquid chromatography of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Separations of Tetracycline Antibiotics by Reversed Phase HPLC, Using Discovery Columns [sigmaaldrich.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for Maniwamycin Production from Streptomyces sp. TOHO-M025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the cultivation of Streptomyces sp. TOHO-M025 and the subsequent production and extraction of Maniwamycins, a class of compounds with known quorum-sensing inhibitory and antifungal activities.[1][2]
Introduction
Streptomyces sp. TOHO-M025 is a bacterial strain known to produce a series of azoxy compounds known as Maniwamycins.[1][2] Notably, Maniwamycins C, D, E, and F have been identified as inhibitors of quorum sensing in Chromobacterium violaceum CV026. Additionally, Maniwamycin G has been isolated and characterized from this strain.[1][3] The biosynthetic pathway of Maniwamycin G involves precursors such as acetate, L-serine, and glutamic acid.[1][3] This document outlines the detailed protocols for the culture of Streptomyces sp. TOHO-M025 and the optimal conditions for the production of these valuable secondary metabolites.
Data Presentation: Culture and Fermentation Parameters
The following tables summarize the key quantitative data for the cultivation of Streptomyces sp. TOHO-M025 for Maniwamycin production. These parameters have been compiled from various studies on Streptomyces fermentation and tailored for this specific application.[4][5][6][7][8]
Table 1: Seed Culture Medium Composition
| Component | Concentration (g/L) | Role |
| Glucose | 10.0 | Carbon Source |
| Bacto-peptone | 4.0 | Nitrogen Source |
| Yeast Extract | 4.0 | Nitrogen & Growth Factors |
| K₂HPO₄ | 4.0 | Phosphate Source & Buffer |
| KH₂PO₄ | 2.0 | Phosphate Source & Buffer |
| pH | 7.0 - 7.2 | Optimal Growth |
Table 2: Production Medium Composition
| Component | Concentration (g/L) | Role |
| Starch | 20.0 | Carbon Source |
| Soytone | 12.0 | Nitrogen Source |
| Bacto-peptone | 3.0 | Nitrogen Source |
| KCl | 0.5 | Mineral Source |
| MgSO₄·7H₂O | 0.5 | Mineral Source |
| K₂HPO₄ | 1.0 | Phosphate Source & Buffer |
| NaCl | 3.0 | Osmotic Stabilizer |
| CaCO₃ | 5.0 | pH Stabilizer |
| pH | 8.0 - 8.6 | Optimal Production |
Table 3: Fermentation and Incubation Conditions
| Parameter | Seed Culture | Production Culture |
| Temperature | 30°C | 30°C |
| Agitation | 200 rpm | 200 rpm |
| Incubation Period | 48 hours | 7 days |
| Vessel | 250 mL Erlenmeyer flask | 250 mL Erlenmeyer flask |
| Inoculum Volume | 10% (v/v) | 10% (v/v) of seed culture |
Experimental Protocols
Protocol 1: Preparation of Seed Culture
-
Medium Preparation: Prepare the seed culture medium as detailed in Table 1. Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
Inoculation: Aseptically inoculate 50 mL of the sterile seed medium with a loopful of Streptomyces sp. TOHO-M025 from a mature agar plate or a cryopreserved stock.
-
Incubation: Incubate the flask on a rotary shaker at 30°C and 200 rpm for 48 hours, or until dense mycelial growth is observed.
Protocol 2: Maniwamycin Production via Fermentation
-
Medium Preparation: Prepare the production medium as outlined in Table 2. Distribute 50 mL of the medium into 250 mL Erlenmeyer flasks and sterilize by autoclaving at 121°C for 20 minutes.
-
Inoculation: Inoculate the production medium with 10% (v/v) of the seed culture (5 mL of seed culture into 50 mL of production medium).
-
Fermentation: Incubate the production flasks on a rotary shaker at 30°C and 200 rpm for 7 days.
Protocol 3: Extraction of Maniwamycins
-
Harvesting: After the incubation period, harvest the culture broth by centrifugation at 5,000 x g for 15 minutes to separate the mycelium from the supernatant.
-
Solvent Extraction:
-
Adjust the pH of the supernatant to 7.0.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic layers.
-
-
Concentration: Evaporate the ethyl acetate extract to dryness under reduced pressure using a rotary evaporator to obtain the crude extract containing Maniwamycins.
-
Purification (Optional): The crude extract can be further purified using silica gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to isolate individual Maniwamycin compounds.[1]
Visualizations
Signaling Pathway and Experimental Workflow
The production of secondary metabolites like Maniwamycin in Streptomyces is often regulated by complex signaling pathways. While the specific pathway for Maniwamycin is not fully elucidated, a generalized pathway involving small diffusible signaling molecules is presented below. The experimental workflow for Maniwamycin production is also visualized.
References
- 1. researchgate.net [researchgate.net]
- 2. mindat.org [mindat.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. thaiscience.info [thaiscience.info]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 8. ajphs.com [ajphs.com]
Measuring the minimum inhibitory concentration (MIC) of Maniwamycin A
Application Note & Protocol
Measuring the Minimum Inhibitory Concentration (MIC) of Maniwamycin A
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is an azoxy compound isolated from Streptomyces prasinopilosus that has demonstrated antifungal properties.[1] Determining its Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating its potential as a therapeutic agent. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3][4][5] This value is essential for assessing the potency of the antimicrobial agent and for providing a basis for further preclinical and clinical studies.
This document provides detailed protocols for determining the MIC of this compound using two standard methods: broth microdilution and agar dilution.[3][6][7] It also includes guidance on data interpretation and presentation.
Data Presentation
Quantitative data from MIC testing should be summarized in a clear and structured format to allow for easy comparison. The following table is a template for presenting MIC data for this compound against a panel of microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.
| Microorganism | Strain ID | MIC (µg/mL) | Quality Control Range (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | [Insert Value] | [e.g., 0.25 - 1] |
| Escherichia coli | ATCC 25922 | [Insert Value] | [e.g., 1 - 4] |
| Pseudomonas aeruginosa | ATCC 27853 | [Insert Value] | [e.g., 0.5 - 2] |
| Candida albicans | ATCC 90028 | [Insert Value] | [e.g., 0.125 - 0.5] |
| [Add other organisms] | [Add Strain ID] | [Insert Value] | [Insert QC Range] |
Experimental Protocols
The following are detailed protocols for determining the MIC of this compound. It is crucial to use aseptic techniques throughout these procedures to prevent contamination.
Protocol 1: Broth Microdilution Method
This method is widely used due to its efficiency in testing multiple samples and its ability to be automated.[8]
Materials:
-
This compound stock solution (of known concentration)
-
Sterile 96-well microtiter plates[9]
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[3]
-
Test microorganism cultures
-
Sterile diluent (e.g., saline or broth)
-
Spectrophotometer
-
Incubator
-
Pipettes and sterile tips
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a serial two-fold dilution of this compound in the appropriate broth medium directly in the 96-well plate.[5]
-
The final volume in each well should be 50 µL, with concentrations typically ranging from 128 µg/mL to 0.125 µg/mL.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), suspend several colonies in sterile diluent.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
-
Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add 50 µL of the standardized inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria. Fungal cultures may require longer incubation times (24-48 hours).
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[3] Growth is indicated by turbidity or a pellet at the bottom of the well.
-
Protocol 2: Agar Dilution Method
The agar dilution method is considered the "gold standard" for susceptibility testing and is particularly useful when testing a large number of isolates against a few drugs.[6]
Materials:
-
This compound stock solution
-
Molten agar medium (e.g., Mueller-Hinton Agar)[10]
-
Sterile petri dishes
-
Test microorganism cultures
-
Sterile diluent
-
Inoculum replicating apparatus (optional)
-
Incubator
Procedure:
-
Preparation of Agar Plates:
-
Prepare a series of two-fold dilutions of this compound.
-
Add a specific volume of each this compound dilution to molten agar (kept at 45-50°C) to achieve the desired final concentrations.[11]
-
Pour the agar-drug mixture into sterile petri dishes and allow them to solidify.
-
Include a control plate with no this compound.
-
-
Inoculum Preparation:
-
Prepare the inoculum as described in the broth microdilution method (to a 0.5 McFarland standard).
-
-
Inoculation:
-
Spot-inoculate the surface of each agar plate with a standardized amount of the microbial suspension (typically 10^4 CFU per spot).[6] A multi-point inoculator can be used to test multiple strains simultaneously.
-
-
Incubation:
-
Allow the inoculum spots to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that inhibits the visible growth of the test organism on the agar surface.[3]
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Workflow for MIC determination of this compound.
Signaling Pathway (Hypothetical)
As the precise mechanism of action for this compound is not yet fully elucidated, the following diagram presents a hypothetical signaling pathway based on the mechanisms of other antibiotics that interfere with protein synthesis, a common target for natural product antibiotics. Aminoglycosides, for example, bind to the 30S ribosomal subunit, leading to the misreading of mRNA and inhibition of protein synthesis.[12][13][14]
Caption: Hypothetical mechanism of this compound action.
References
- 1. researchgate.net [researchgate.net]
- 2. idexx.com [idexx.com]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idexx.dk [idexx.dk]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Agar dilution - Wikipedia [en.wikipedia.org]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. youtube.com [youtube.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 14. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting & Optimization
Maniwamycin A Extraction and Purification: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful extraction and purification of Maniwamycin A.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may be encountered during the extraction and purification of this compound.
Question: My this compound yield is consistently low after extraction from the culture broth. What are the possible causes and solutions?
Answer: Low yields of this compound can stem from several factors throughout the fermentation and extraction process. Here are some common causes and troubleshooting steps:
-
Suboptimal Fermentation Conditions: The production of secondary metabolites like this compound by Streptomyces is highly dependent on the culture conditions.
-
Solution: Review and optimize fermentation parameters such as media composition, pH, temperature, and aeration. The optimal pH for the growth of Streptomyces is generally between 6 and 8.
-
-
Inefficient Cell Lysis: If this compound is intracellular, incomplete disruption of the bacterial cells will result in a low yield.
-
Solution: Employ appropriate cell lysis techniques. Sonication or the use of solvents like ethanol can aid in disrupting cell walls and releasing intracellular metabolites.
-
-
Improper Solvent Selection and Extraction Conditions: The choice of extraction solvent and the extraction parameters are critical for maximizing yield.
-
Solution: Ethyl acetate is a commonly used and effective solvent for extracting Maniwamycins.[1][2] Ensure a sufficient solvent-to-broth ratio (typically 1:1 v/v) and vigorous shaking for thorough extraction.[3][4][5] Performing the extraction multiple times (e.g., 2-3 times) with fresh solvent can also improve recovery.
-
-
Degradation of this compound: As an azoxy compound, this compound may be susceptible to degradation under certain conditions.
-
Solution: Avoid prolonged exposure to harsh pH conditions, high temperatures, and direct light during extraction. A study on the related azoxy compound, azoxystrobin, showed that degradation was fastest at pH 9.[6] It is advisable to work at neutral or slightly acidic pH and to keep the sample cool.
-
Question: I am observing multiple impurities co-eluting with this compound during silica gel column chromatography. How can I improve the separation?
Answer: Co-elution of impurities is a common challenge in chromatographic purification. Here are some strategies to enhance the resolution:
-
Optimize the Mobile Phase: The polarity of the solvent system is crucial for good separation on a silica gel column.
-
Solution: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent and gradually increase the polarity. For example, a gradient of ethyl acetate in hexane is a common choice. Experiment with different solvent systems to find the optimal selectivity for this compound.
-
-
Proper Column Packing: An improperly packed column can lead to poor separation.
-
Solution: Ensure the silica gel is packed uniformly in the column without any cracks or channels. A well-packed column provides a higher number of theoretical plates, leading to better resolution.
-
-
Sample Loading: Overloading the column can cause band broadening and poor separation.
-
Solution: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column in a narrow band. If the sample is not soluble in the mobile phase, it can be adsorbed onto a small amount of silica gel (dry loading).
-
-
Consider a Different Stationary Phase: If silica gel does not provide adequate separation, other stationary phases can be explored.
-
Solution: Consider using reversed-phase chromatography (e.g., C18-silica) as an alternative or subsequent purification step.
-
Question: My purified this compound appears to be degrading upon storage. What are the recommended storage conditions?
Answer: The stability of purified compounds is critical for downstream applications. While specific stability data for this compound is limited, general principles for storing natural products and information on related compounds can guide best practices:
-
Temperature: Low temperatures are generally recommended to slow down degradation processes.
-
Solution: Store purified this compound, preferably as a dry solid, at -20°C or -80°C for long-term storage.
-
-
pH: As azoxy compounds can be sensitive to pH, it is important to store them under appropriate conditions.
-
Solution: Based on data for a similar compound, alkaline conditions might promote degradation.[6] Therefore, storing this compound at a neutral or slightly acidic pH is advisable. If in solution, use a buffered system.
-
-
Light and Air: Exposure to light and oxygen can lead to photodegradation and oxidation.
-
Solution: Store the compound in amber vials to protect it from light. To prevent oxidation, you can store it under an inert atmosphere (e.g., nitrogen or argon).
-
Data Presentation
Table 1: Comparison of Solvents for Extraction of Secondary Metabolites from Streptomyces
| Solvent System | Extraction Efficiency | Reference |
| Ethyl Acetate | Commonly used with good recovery for Maniwamycins and other antibiotics.[1][3][4][5] | [1][3][4][5] |
| Diethyl Ether | Effective for extracting bioactive compounds. | [7] |
| Methanol/Water (75%) | Showed the highest solubility for natamycin, another Streptomyces antibiotic. | [8] |
| n-Butanol | Used for the extraction of puromycin-based antibiotics. |
Note: This table provides a general comparison of solvents used for extracting secondary metabolites from Streptomyces. The optimal solvent for this compound should be determined experimentally.
Experimental Protocols
Protocol 1: Extraction of this compound from Streptomyces prasinopilosus Culture Broth
-
Fermentation: Culture Streptomyces prasinopilosus in a suitable liquid medium for 5-7 days at 28-30°C with shaking (150-180 rpm).[9]
-
Harvesting: Separate the mycelium from the culture broth by centrifugation at 10,000 rpm for 10 minutes. The supernatant contains the extracellular this compound.[10]
-
Solvent Extraction:
-
Transfer the supernatant to a separating funnel.
-
Add an equal volume of ethyl acetate to the supernatant.
-
Shake the funnel vigorously for 10-20 minutes to ensure thorough mixing and extraction.[3][7][10]
-
Allow the layers to separate and collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the yield.
-
-
Concentration:
-
Combine the ethyl acetate extracts.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
-
Storage: Store the crude extract at -20°C until further purification.
Protocol 2: Purification of this compound using Column Chromatography and Preparative HPLC
-
Silica Gel Column Chromatography (Initial Purification):
-
Column Preparation: Prepare a silica gel column by making a slurry of silica gel in a non-polar solvent (e.g., hexane) and pouring it into a glass column. Allow the silica to settle and the solvent to drain until it is just above the silica bed.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and load it onto the top of the silica gel column. Alternatively, use a dry loading method by adsorbing the extract onto a small amount of silica gel.
-
Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Pool the fractions containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Column: Use a reversed-phase C18 column for preparative HPLC.[11]
-
Mobile Phase: A common mobile phase for purifying natural products is a gradient of acetonitrile or methanol in water. The exact gradient should be optimized based on analytical HPLC runs of the partially purified sample.
-
Sample Preparation: Dissolve the this compound-containing fraction from the column chromatography in the initial mobile phase and filter it through a 0.22 µm syringe filter before injection.
-
Purification: Inject the sample onto the preparative HPLC system and collect the peak corresponding to this compound.
-
Solvent Removal: Evaporate the solvent from the collected fraction under reduced pressure or by lyophilization to obtain pure this compound.
-
Mandatory Visualization
Caption: Experimental workflow for the extraction and purification of this compound.
References
- 1. Novel antifungal antibiotics maniwamycins A and B. I. Taxonomy of the producing organism, fermentation, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. banglajol.info [banglajol.info]
- 4. jocpr.com [jocpr.com]
- 5. researchpublish.com [researchpublish.com]
- 6. Metabolism of 14C-azoxystrobin in water at different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation Silica Gel for Better Column Chromatography - Membrane Solutions [membrane-solutions.com]
- 9. researchgate.net [researchgate.net]
- 10. 2.5. Ethyl Acetate Extraction of Secondary Metabolites [bio-protocol.org]
- 11. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Maniwamycin A Production
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the yield of Maniwamycin A from Streptomyces fermentation.
Frequently Asked Questions (FAQs)
Q1: What are the known biosynthetic precursors for the Maniwamycin family of compounds? A1: The biosynthesis of Maniwamycin G, a close analog of this compound, has been studied. Its carbon skeleton is derived from four acetate units and L-serine. The two nitrogen atoms originate from L-serine and L-glutamic acid.[1][2] Therefore, ensuring the fermentation medium is not deficient in these precursors is a critical first step for optimizing yield.
Q2: What is a typical starting point for fermentation temperature and pH for Streptomyces species? A2: For most Streptomyces species, optimal secondary metabolite production occurs at temperatures between 28°C and 35°C and a pH near neutral (7.0).[3][4][5] However, the ideal conditions are species-specific. It is recommended to start with a temperature of 30°C and a pH of 7.0 and optimize from there.[4]
Q3: How long should a typical fermentation run last to maximize yield? A3: The production of secondary metabolites like this compound typically begins in the late growth or stationary phase.[6][7] Fermentation time can range from 5 to 10 days.[4][8] It is crucial to perform a time-course experiment to determine the peak production point for your specific Streptomyces strain and conditions.
Q4: What are the most common carbon and nitrogen sources used for antibiotic production in Streptomyces? A4: Glucose, starch, and glycerol are effective carbon sources, while soybean meal, peptone, and yeast extract are commonly used nitrogen sources.[3][5][9][10] The choice and concentration of these sources can significantly impact yield and should be optimized for this compound production.[11]
Troubleshooting Guide
This section addresses specific issues that may arise during your fermentation experiments.
Issue 1: Low or No Detectable this compound Yield
This is a common problem with multiple potential causes. The following workflow can help diagnose the issue.
Caption: Troubleshooting workflow for low this compound yield.
-
Possible Cause: Poor inoculum quality. Streptomyces can lose productivity after multiple subcultures.
-
Solution: Always start from a fresh spore suspension or a well-maintained frozen mycelial stock. Verify the purity of your culture by streaking on a suitable agar medium.
-
-
Possible Cause: Sub-optimal media composition. The absence of key precursors or an imbalanced carbon-to-nitrogen ratio can halt production.
-
Possible Cause: Incorrect fermentation parameters. Deviations in pH, temperature, or insufficient oxygen transfer can severely limit secondary metabolite synthesis.
-
Solution: Monitor and control pH throughout the fermentation. Ensure your incubator/shaker is calibrated. Use baffled flasks to improve aeration. Industrial processes are often long, time-consuming, and have high costs with low yields, making parameter control essential.[6]
-
-
Possible Cause: Inefficient extraction or detection. This compound may be produced but not effectively recovered or detected.
-
Solution: Test different organic solvents for extraction. Confirm the sensitivity and calibration of your analytical instrument (e.g., HPLC, LC-MS) with a standard if available.
-
Issue 2: Inconsistent Yield Between Batches
-
Possible Cause: Variability in inoculum size or age.
-
Solution: Standardize your inoculation procedure. Use a consistent volume of a spore suspension with a known concentration (spores/mL) or a vegetative inoculum from a specific growth phase and cell density.
-
-
Possible Cause: Inconsistent media preparation.
-
Solution: Prepare media in large, homogenous batches when possible. Double-check all component weights and ensure complete dissolution before sterilization. Be aware that autoclaving can affect some media components.
-
-
Possible Cause: Fluctuations in physical parameters.
-
Solution: Ensure consistent incubator loading, as this can affect temperature and gas exchange. Use calibrated equipment for all measurements (pH meters, thermometers, etc.).
-
Issue 3: Culture Contamination
-
Possible Cause: Non-sterile equipment or media.
-
Solution: Follow strict aseptic techniques.[12] Ensure proper sterilization of flasks, media, and all transfer tools. Regularly check autoclave performance.
-
-
Possible Cause: Environmental contamination.
-
Solution: Work in a laminar flow hood. Keep culture plates and flasks covered. Contamination by other bacteria like Pseudomonas can occur if sterile techniques are inadequate.[13]
-
Data on Fermentation Parameters
The following tables summarize optimal conditions found for producing various antibiotics from Streptomyces, which can serve as a starting point for this compound optimization.
Table 1: Optimal Physical & Temporal Parameters for Streptomyces Fermentation
| Parameter | Optimal Range | Species Example | Reference |
| Temperature | 30 - 37 °C | Streptomyces sp. | [4] |
| 32 °C | S. rochei | [5] | |
| 35 °C | Streptomyces sp. LHR 9 | [3] | |
| pH | 7.0 - 8.0 | Streptomyces sp. | [8] |
| 7.5 | S. rochei | [5] | |
| 7.0 | Streptomyces sp. LHR 9 | [3] | |
| Incubation Time | 5 - 10 days | S. spectabilis | [4] |
| 10 days | Streptomyces sp. RUPA-08PR | [8] | |
| 7 days | Streptomyces sp. LHR 9 | [3] | |
| Agitation Rate | 150 - 200 rpm | Streptomyces sp. LHR 9 | [3] |
Table 2: Effective Carbon & Nitrogen Sources for Streptomyces Fermentation
| Nutrient | Source | Optimal Concentration | Species Example | Reference |
| Carbon | Glucose | 2% | Streptomyces sp. RUPA-08PR | [8] |
| Glycerol | 2% | S. rochei | [5] | |
| Starch | 2% | S. monomycini | [11] | |
| Nitrogen | Peptone | 1% | S. rochei | [5] |
| Yeast Extract | - | Streptomyces sp. RUPA-08PR | [8] | |
| Soybean Meal | 0.75% | S. monomycini | [11] |
Experimental Protocols
Protocol 1: Preparation of Streptomyces Spore Suspension
-
Grow the Streptomyces strain on a suitable agar medium (e.g., ISP4 or Bennett's agar) at 28-30°C for 7-14 days until heavy sporulation is observed.
-
Aseptically add 5 mL of sterile 20% glycerol to the surface of the agar plate.
-
Gently scrape the surface with a sterile loop or spreader to dislodge the spores.
-
Transfer the resulting spore suspension to a sterile centrifuge tube.
-
Vortex vigorously for 1-2 minutes to break up mycelial clumps.
-
Filter the suspension through sterile cotton wool or a syringe filter to remove large mycelial fragments.
-
Store the purified spore suspension in 1 mL aliquots at -80°C.
Protocol 2: Shake Flask Fermentation for this compound Production
-
Prepare the production medium (e.g., Glucose-Soybean meal broth[3]) and dispense 50 mL into 250 mL baffled Erlenmeyer flasks.
-
Sterilize the flasks by autoclaving.
-
Inoculate each flask with the spore suspension (e.g., 100 µL of 10⁸ spores/mL) or a vegetative seed culture.
-
Incubate the flasks at 30°C with shaking at 200 rpm.[3]
-
Withdraw samples aseptically at regular intervals (e.g., every 24 hours from day 3 to day 10) for analysis.
-
For analysis, centrifuge the sample to separate the mycelium from the supernatant. The this compound can be extracted from either fraction, though secondary metabolites are often extracellular.
Protocol 3: Media Optimization Workflow
This workflow outlines a standard procedure for systematically optimizing the fermentation medium.
Caption: Experimental workflow for media optimization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.innovareacademics.in [journals.innovareacademics.in]
- 4. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 5. scispace.com [scispace.com]
- 6. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved Antibiotic Activity from Streptomyces monomycini strain RVE129 Using Classical and Statistical Design of Experiments – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. Biological Fermenter: Troubleshooting Common Issues | Zhanghua [filter-dryer.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Solubility of Maniwamycin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low aqueous solubility of Maniwamycin A.
Disclaimer: this compound is a specialized compound with limited publicly available data on its solubility characteristics. The following protocols and data are based on established methods for enhancing the solubility of poorly water-soluble small molecules and should be considered as starting points for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is an azoxy antibiotic with antifungal properties.[1][2] Like many complex natural products, it is predicted to have low solubility in aqueous solutions, which can significantly hinder its use in in-vitro and in-vivo experiments, as well as in the development of therapeutic formulations. Poor aqueous solubility can lead to low bioavailability and inconsistent experimental results.
Q2: What are the primary strategies for improving the aqueous solubility of this compound?
Several established techniques can be employed to enhance the solubility of hydrophobic compounds like this compound. The most common and effective methods include:
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity to form a water-soluble inclusion complex.[3][4][5][6][7]
-
Nanoparticle Formulation (Nanosuspension): Reducing the particle size of this compound to the nanometer range, which increases the surface area for dissolution.[8][9][10][11][12]
-
Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix at a molecular level to improve its wettability and dissolution rate.[13][14][15][16][17][18][19][20]
-
pH Adjustment: For ionizable compounds, altering the pH of the solution can increase solubility. The structure of this compound suggests it may have ionizable groups, making this a viable approach to investigate.[21][22][23][24][25]
Q3: Which method is the best for my experiment?
The optimal method depends on several factors, including the required concentration of this compound, the experimental system (e.g., cell culture, animal model), and the tolerance for excipients. The table below provides a comparative overview to aid in your decision-making.
Troubleshooting Guides & Experimental Protocols
Problem 1: this compound precipitates out of my aqueous buffer.
This is a classic sign of low aqueous solubility. Below are detailed protocols for three common methods to address this issue.
Method 1: Cyclodextrin Complexation
This technique involves the formation of an inclusion complex where the hydrophobic this compound molecule (the "guest") is encapsulated within the hydrophobic cavity of a cyclodextrin molecule (the "host"). The hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[3][4][5][6][7]
Experimental Protocol: Cyclodextrin Complexation of this compound (Lyophilization Method)
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Tertiary butyl alcohol (TBA)
-
Milli-Q water
-
0.22 µm syringe filter
-
Lyophilizer
-
-
Procedure:
-
Prepare a stock solution of this compound in TBA (e.g., 10 mg/mL).
-
Prepare a stock solution of HP-β-CD in Milli-Q water (e.g., 100 mg/mL).
-
In a clean glass vial, mix the this compound and HP-β-CD solutions at various molar ratios (e.g., 1:1, 1:2, 1:5 of this compound to HP-β-CD). A typical starting point is a 1:1 molar ratio.
-
Add TBA and water as needed to achieve a clear, single-phase solution. A common starting ratio is 1:1 (v/v) of TBA to water.
-
Stir the solution at room temperature for 24 hours to ensure complex formation.
-
Sterile filter the solution using a 0.22 µm syringe filter.
-
Freeze the solution at -80°C until completely frozen.
-
Lyophilize the frozen solution for 48-72 hours until a dry, fluffy powder is obtained.
-
The resulting powder is the this compound-HP-β-CD complex, which should be readily soluble in aqueous buffers.
-
Hypothetical Solubility Enhancement Data for this compound
| Method | Carrier/Excipient | Molar/Weight Ratio (Drug:Excipient) | Achieved Aqueous Solubility (µg/mL) | Fold Increase (vs. Pure Drug) |
| Pure this compound | None | - | ~1 | - |
| Cyclodextrin Complexation | HP-β-CD | 1:1 (molar) | 50 | 50 |
| HP-β-CD | 1:2 (molar) | 120 | 120 | |
| HP-β-CD | 1:5 (molar) | 250 | 250 | |
| Nanoparticle Formulation | Poloxamer 188 | 1:0.5 (w/w) | 80 | 80 |
| Poloxamer 188 | 1:1 (w/w) | 150 | 150 | |
| Solid Dispersion | PVP K30 | 1:5 (w/w) | 100 | 100 |
| PVP K30 | 1:10 (w/w) | 200 | 200 |
Method 2: Nanoparticle Formulation (Nanosuspension)
This method reduces the particle size of the drug to the sub-micron range, which dramatically increases the surface area-to-volume ratio, leading to a higher dissolution rate.[8][9][10][11][12]
Experimental Protocol: Preparation of this compound Nanosuspension (Anti-Solvent Precipitation Method)
-
Materials:
-
This compound
-
A suitable organic solvent (e.g., acetone, ethanol)
-
An anti-solvent (e.g., Milli-Q water)
-
A stabilizer (e.g., Poloxamer 188, PVP K30)
-
High-speed homogenizer or sonicator
-
-
Procedure:
-
Dissolve this compound in the organic solvent to create a concentrated solution (e.g., 20 mg/mL).
-
Dissolve the stabilizer in the anti-solvent (e.g., 1% w/v Poloxamer 188 in water).
-
While vigorously stirring the anti-solvent/stabilizer solution with a high-speed homogenizer, inject the this compound solution dropwise.
-
The rapid mixing will cause this compound to precipitate as nanoparticles.
-
Continue homogenization for 30 minutes to ensure uniform particle size.
-
Remove the organic solvent under reduced pressure using a rotary evaporator.
-
The resulting aqueous suspension is the this compound nanosuspension.
-
Method 3: Solid Dispersion
In this technique, this compound is dispersed within a hydrophilic carrier matrix. When the solid dispersion is introduced to an aqueous environment, the carrier dissolves quickly, releasing the drug as very fine, amorphous particles that dissolve more readily.[13][14][15][16][17][18][19][20]
Experimental Protocol: this compound Solid Dispersion (Solvent Evaporation Method)
-
Materials:
-
This compound
-
A hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 - PVP K30)
-
A common volatile solvent (e.g., ethanol, methanol)
-
Rotary evaporator
-
Vacuum oven
-
-
Procedure:
-
Dissolve both this compound and the hydrophilic polymer (e.g., PVP K30) in the volatile solvent. Common weight ratios of drug to polymer to start with are 1:5 and 1:10.
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film or mass is formed.
-
Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
The resulting solid can be crushed and sieved to obtain a fine powder of the this compound solid dispersion. This powder can then be dissolved in aqueous buffers.
-
Visualizing the Workflows
Caption: Experimental workflows for three common solubility enhancement techniques.
Troubleshooting Logic
If you are still encountering issues after trying one of the above methods, this troubleshooting guide may help you refine your approach.
Caption: A logical guide for troubleshooting this compound solubility issues.
References
- 1. Novel antifungal antibiotics maniwamycins A and B. I. Taxonomy of the producing organism, fermentation, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel antifungal antibiotics maniwamycins A and B. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oatext.com [oatext.com]
- 7. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Various Techniques for Preparation of Nanosuspension- A Review | Semantic Scholar [semanticscholar.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
- 13. ajprd.com [ajprd.com]
- 14. crsubscription.com [crsubscription.com]
- 15. japsonline.com [japsonline.com]
- 16. pharmtech.com [pharmtech.com]
- 17. impactfactor.org [impactfactor.org]
- 18. iosrphr.org [iosrphr.org]
- 19. actascientific.com [actascientific.com]
- 20. researchgate.net [researchgate.net]
- 21. who.int [who.int]
- 22. researchgate.net [researchgate.net]
- 23. ijper.org [ijper.org]
- 24. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 25. pubs.acs.org [pubs.acs.org]
Maniwamycin A degradation issues and prevention
Welcome to the technical support center for Maniwamycin A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound. Here you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an antifungal antibiotic belonging to the azoxy class of compounds, isolated from Streptomyces prasinopilosus.[1] It possesses an azoxy functional group, which is central to its biological activity.[2][3] Maniwamycins have been shown to act as quorum-sensing inhibitors.[4][5]
Q2: What are the primary stability concerns for this compound?
While specific degradation pathways for this compound have not been extensively published, its chemical structure, containing an azoxy moiety, suggests potential susceptibility to degradation via oxidation and hydrolysis.[6][7][8] The hydrazone tautomer of the azoxy group may be particularly prone to hydrolytic attack.[6] General factors that affect the stability of antibiotics, such as temperature, light, and pH, should also be carefully controlled.[9][10][11]
Q3: How should I store this compound?
To minimize degradation, this compound should be stored under conditions that protect it from light, heat, and moisture. While specific storage recommendations for this compound are not widely available, general best practices for storing antibiotics suggest the following:
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at -20°C or below for long-term storage. For short-term storage, 2-8°C is acceptable. | Low temperatures slow down chemical degradation reactions. |
| Light | Protect from light by using amber vials or by wrapping containers in aluminum foil. | Light can induce photolytic degradation of sensitive compounds.[8][11] |
| Atmosphere | For maximum stability, consider storing under an inert atmosphere (e.g., nitrogen or argon). | This minimizes the risk of oxidative degradation.[8] |
| Form | Store as a dry powder until use. | Solutions, particularly aqueous solutions, are more prone to hydrolysis.[8] |
Q4: What solvents are recommended for dissolving this compound?
The choice of solvent can significantly impact the stability of this compound. For stock solutions, it is advisable to use anhydrous organic solvents such as DMSO or ethanol. Aqueous buffers should be used with caution and prepared fresh before each experiment, as the presence of water can facilitate hydrolysis.[8] The pH of aqueous solutions should be carefully considered, as pH can influence the rate of hydrolysis.[11][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in experiments | Degradation of this compound due to improper storage or handling. | 1. Review storage conditions (temperature, light exposure). 2. Prepare fresh stock solutions from powder. 3. Minimize the time this compound is in aqueous solution before use. |
| Inconsistent experimental results | Partial degradation of this compound, leading to variable concentrations of the active compound. | 1. Implement a strict, standardized protocol for solution preparation and handling. 2. Assess the purity and concentration of the stock solution using a validated analytical method (e.g., HPLC). |
| Visible changes in the appearance of the solution (e.g., color change) | Potential chemical degradation. Oxidation of azoxy compounds can lead to colored byproducts. | 1. Discard the solution. 2. Prepare a fresh solution from a new stock of this compound powder. 3. Re-evaluate the solvent and buffer systems being used for compatibility. |
| Precipitation of the compound in aqueous buffer | Poor solubility or degradation leading to insoluble products. | 1. Ensure the final concentration in the aqueous buffer does not exceed the solubility limit. 2. Consider using a co-solvent if compatible with the experimental system. 3. Prepare dilutions immediately before use. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the recommended procedure for preparing a stable stock solution of this compound.
-
Materials:
-
This compound (lyophilized powder)
-
Anhydrous DMSO or Ethanol
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO or ethanol to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound. Method optimization will be required.
-
Instrumentation and Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase (Isocratic - starting point for optimization):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Ratio: 60:40 (A:B) - This should be optimized based on the retention time and peak shape of this compound.
-
-
HPLC Parameters (starting point for optimization):
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25°C
-
Detection wavelength: Scan for the lambda max of this compound (a UV scan of a fresh sample is recommended).
-
-
Stability Study Procedure:
-
Prepare a fresh solution of this compound in the desired solvent/buffer at a known concentration.
-
Inject the fresh solution into the HPLC to determine the initial peak area (T=0).
-
Incubate the solution under the desired test conditions (e.g., specific pH, temperature, light exposure).
-
At various time points, inject samples into the HPLC and record the peak area of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point. The appearance of new peaks may indicate degradation products.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for this compound stability assessment.
References
- 1. Novel antifungal antibiotics maniwamycins A and B. I. Taxonomy of the producing organism, fermentation, isolation, physico-chemical properties and biological properties [pubmed.ncbi.nlm.nih.gov]
- 2. Novel antifungal antibiotics maniwamycins A and B. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Maniwamycins: new quorum-sensing inhibitors against Chromobacterium violaceum CV026 were isolated from Streptomyces sp. TOHO-M025 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. researchgate.net [researchgate.net]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability and degradation profiles of Spantide II in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Maniwamycin A interference with other experimental reagents
Welcome to the technical support center for Maniwamycin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interactions and interference of this compound with common experimental reagents and assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known mechanism of action?
This compound is a natural product isolated from Streptomyces prasinopilosus.[1] It is characterized by the presence of an azoxy functional group.[2][3] Its primary reported biological activity is the inhibition of quorum sensing (QS) in bacteria, such as the inhibition of violacein synthesis in Chromobacterium violaceum CV026.[4] Quorum sensing is a cell-to-cell communication process in bacteria that regulates gene expression in response to population density.[5]
Q2: Are there any known off-target effects of this compound?
Currently, there is limited specific information available in the scientific literature detailing the off-target effects of this compound on eukaryotic cells or specific molecular targets beyond its quorum-sensing inhibitory activity. As with any bioactive small molecule, the possibility of off-target effects should be considered. It is recommended to perform appropriate control experiments to validate findings and rule out non-specific effects in your experimental system.
Q3: My results in a fluorescence-based assay seem to be affected by this compound. Could it be interfering with the assay?
While there is no direct report of this compound quenching fluorescence, it contains an azoxy functional group, which is structurally related to azo compounds. Azo compounds are known to act as fluorescence quenchers.[6] It is plausible that this compound could interfere with fluorescence-based assays through quenching, leading to a decrease in the fluorescence signal that is not related to the biological activity being measured.[7][8]
Q4: I am observing inconsistent results in my reporter gene assay for quorum sensing inhibition. Could this compound be the cause?
Yes, inconsistencies can arise. While this compound is a quorum sensing inhibitor, it's important to differentiate true inhibition from experimental artifacts. Potential issues could include:
-
Direct inhibition of the reporter enzyme: The compound might directly inhibit the reporter protein (e.g., luciferase, β-galactosidase), leading to a false-positive result for quorum sensing inhibition.[9]
-
Interference with signal detection: The compound may absorb light at the excitation or emission wavelengths used in a fluorescence or luminescence-based reporter assay.
-
Cytotoxicity: At higher concentrations, this compound may exhibit cytotoxicity against the reporter strain, which would also lead to a decrease in the reporter signal.
Q5: What is the recommended solvent and storage condition for this compound?
For stock solutions, it is generally recommended to use a polar organic solvent such as DMSO or ethanol. For working solutions, further dilution in the appropriate aqueous buffer or culture medium is necessary. The stability of this compound in various solvents and buffer systems over time should be empirically determined for your specific experimental conditions. It is advisable to prepare fresh working solutions and avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Suspected Interference in Fluorescence or Luminescence-Based Assays
Symptoms:
-
Lower than expected signal in the presence of this compound.
-
High variability in replicates containing this compound.
-
Non-linear dose-response curves.
Troubleshooting Steps:
-
Control for direct signal interference:
-
Run a cell-free assay containing the fluorophore or luminophore and this compound at the concentrations used in your experiment.
-
Measure the fluorescence or luminescence. A decrease in signal in the absence of any biological components suggests direct quenching or absorption by this compound.
-
-
Control for reporter enzyme inhibition:
-
If using a reporter enzyme (e.g., luciferase), perform an assay with the purified enzyme and its substrate in the presence and absence of this compound.
-
A decrease in enzyme activity will indicate direct inhibition.
-
-
Assess cytotoxicity:
-
Perform a cell viability assay (e.g., MTT, resazurin, or plating for CFU) on your reporter strain with the same concentrations of this compound used in the primary assay.
-
A decrease in cell viability will affect the reporter signal.
-
Issue 2: Inconsistent Activity in Quorum Sensing Inhibition Assays
Symptoms:
-
Lack of dose-dependent inhibition.
-
Discrepancies between different types of QS inhibition assays.
Troubleshooting Steps:
-
Verify the mechanism of action:
-
Use orthogonal assays to confirm QS inhibition. For example, in addition to a reporter assay, measure the production of a QS-controlled virulence factor (e.g., pyocyanin in P. aeruginosa) or biofilm formation.[10]
-
-
Solubility and Stability Assessment:
-
Visually inspect your assay wells for any precipitation of this compound, especially at higher concentrations.
-
Consider performing a stability study of this compound in your assay medium under the experimental conditions (e.g., temperature, pH).[11] Degradation of the compound could lead to a loss of activity over time.
-
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈N₂O₂ | [3] |
| Molecular Weight | 198.26 g/mol | [1] |
| Appearance | (No data available) | |
| Solubility | (Data not readily available, empirical determination recommended) | |
| Stability | (Data not readily available, empirical determination recommended) |
Experimental Protocols
General Protocol for Screening Quorum Sensing Inhibition using Chromobacterium violaceum CV026
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
-
Preparation of CV026:
-
Inoculate C. violaceum CV026 into Luria-Bertani (LB) broth and grow overnight at 30°C with shaking.
-
-
Assay Setup:
-
Prepare a fresh subculture of CV026 by diluting the overnight culture 1:100 in fresh LB broth.
-
In a 96-well microtiter plate, add a fixed concentration of the N-acyl homoserine lactone (AHL) inducer (e.g., C6-HSL) to all wells except the negative control.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Add the diluted CV026 culture to each well.
-
-
Incubation:
-
Incubate the plate at 30°C for 24-48 hours, or until the purple violacein pigment is clearly visible in the positive control wells.
-
-
Quantification of Violacein:
-
After incubation, quantify the violacein production. This can be done by lysing the cells and measuring the absorbance of the extracted violacein at a wavelength of ~585 nm.
-
-
Data Analysis:
-
Calculate the percentage of violacein inhibition for each concentration of this compound relative to the positive control.
-
Determine the IC₅₀ value.
-
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of quorum sensing inhibition by this compound.
Experimental Workflow
Caption: General experimental workflow for testing this compound as a quorum sensing inhibitor.
Troubleshooting Logic
Caption: Troubleshooting decision tree for unexpected results with this compound.
References
- 1. npatlas.org [npatlas.org]
- 2. Novel antifungal antibiotics maniwamycins A and B. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C10H18N2O2) [pubchemlite.lcsb.uni.lu]
- 4. Maniwamycins: new quorum-sensing inhibitors against Chromobacterium violaceum CV026 were isolated from Streptomyces sp. TOHO-M025 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The conversion of azo-quenchers to fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 11. dechra.dk [dechra.dk]
Technical Support Center: Maniwamycin A Antifungal Assays
Welcome to the technical support center for Maniwamycin A. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and standardizing antifungal assays involving this compound. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported antifungal activity?
This compound is an azoxy antibiotic isolated from Streptomyces prasinopilosus.[1] It belongs to a class of compounds known for their biological activities.[2][3] While it has been reported to exhibit broad antifungal spectra, specific and consistent quantitative data on its minimum inhibitory concentrations (MICs) against a wide range of fungi can be variable in the literature.[1]
Q2: Why am I seeing inconsistent MIC values for this compound against the same fungal strain?
Inconsistent Minimum Inhibitory Concentration (MIC) values are a common challenge in antifungal susceptibility testing and can arise from several factors.[4][5][6] These include variations in experimental conditions such as the growth medium composition and pH, the size of the fungal inoculum, and the time and temperature of incubation.[4][5][6][7] The method of endpoint determination (e.g., visual reading vs. spectrophotometric analysis) can also contribute to variability.[8] Standardized protocols, like those from the Clinical and Laboratory Standards Institute (CLSI), are designed to minimize such discrepancies.[7]
Q3: Is there a known mechanism of action for this compound in fungi?
The precise mechanism of action for this compound in fungi is not well-documented in publicly available literature. While some Maniwamycins have been shown to act as quorum-sensing inhibitors in bacteria, their antifungal target remains an area of active research.[3] The variability in assay results could potentially be linked to its specific mechanism, which may be sensitive to particular media components or fungal growth phases.
Q4: Can the purity and stability of my this compound sample affect the results?
Absolutely. The purity of this compound is critical for accurate MIC determination. Impurities could either antagonize or synergize with the compound, leading to erroneous results. Furthermore, the stability of the compound under specific storage and experimental conditions (e.g., solubility in different solvents, stability in aqueous media over time) should be considered. It is advisable to verify the purity of your sample and ensure consistent handling and storage.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your antifungal assays with this compound.
Issue 1: High variability in MIC values between experimental repeats.
Q: I am performing a broth microdilution assay with Candida albicans and my MIC values for this compound are fluctuating significantly between experiments (e.g., 8 µg/mL in one run, 32 µg/mL in the next). What could be the cause?
A: This level of variability often points to inconsistencies in one or more critical experimental parameters. Here is a systematic approach to troubleshooting:
-
Inoculum Preparation: The density of the starting fungal culture is crucial.[5][7] An inconsistent inoculum size can lead to significant variations in MIC values. Ensure you are accurately quantifying your fungal suspension (e.g., using a spectrophotometer or hemocytometer) to achieve the recommended final concentration in your assay wells.
-
Growth Medium: The composition and pH of the growth medium can impact both the fungus and the compound.[7] For instance, some media components may interact with this compound, reducing its effective concentration. Ensure you are using a standardized medium such as RPMI-1640 as recommended by CLSI for many yeast susceptibility tests.[7]
-
Incubation Conditions: The temperature and duration of incubation must be strictly controlled.[4][8] For Candida species, a 24-hour incubation at 35°C is standard.[8] Deviations can affect the growth rate and, consequently, the apparent MIC.
-
Endpoint Reading: The point at which you determine growth inhibition can be subjective if done visually. Consider using a spectrophotometric plate reader for a more objective measurement of growth inhibition (e.g., 50% reduction in turbidity compared to the growth control).[9]
To help diagnose the source of variability, you can use the following troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent MIC results.
Issue 2: No antifungal activity observed against expected susceptible strains.
Q: I am not observing any antifungal activity for this compound against Cryptococcus neoformans, even at high concentrations. The literature suggests it should be active. What should I check?
A: A complete lack of activity can be due to issues with the compound, the assay setup, or the specific strain.
-
Compound Solubility and Stability: this compound may have poor solubility in your assay medium. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before being diluted into the medium. Also, verify that the final solvent concentration in your assay is not inhibiting fungal growth. The compound may also be unstable in the aqueous environment of the assay; consider preparing fresh stock solutions for each experiment.
-
Strain Viability and Resistance: Confirm the viability of your fungal strain. It is also possible that the specific strain you are using has acquired resistance. If possible, test a reference strain (e.g., an ATCC strain) alongside your clinical or environmental isolate.
-
Incubation Time: For slower-growing fungi like Cryptococcus neoformans, a longer incubation period of 72 hours is often required.[8] If you are reading the results too early, you may not observe significant growth inhibition.
-
Assay Method: Consider if the chosen assay method is appropriate. For some drug-organism combinations, a different method (e.g., agar diffusion) might yield clearer results.
Data Presentation: Illustrative MIC Data
The following table presents hypothetical MIC data for this compound against a panel of fungal pathogens. This data is for illustrative purposes only to demonstrate the potential range of activity and variability.
| Fungal Species | Strain | MIC Range (µg/mL) - Broth Microdilution | MIC Range (µg/mL) - Agar Diffusion |
| Candida albicans | ATCC 90028 | 4 - 16 | 8 - 32 |
| Candida glabrata | Clinical Isolate | 16 - 64 | 32 - >64 |
| Cryptococcus neoformans | H99 | 2 - 8 | 4 - 16 |
| Aspergillus fumigatus | ATCC 204305 | 8 - 32 | 16 - 64 |
Experimental Protocols
To minimize variability, we recommend adhering to a standardized protocol such as the CLSI M27-A4 document for yeast or M38-A2 for filamentous fungi. Below is a summarized protocol for broth microdilution for yeasts.
Broth Microdilution Protocol for Yeasts (Adapted from CLSI M27)
-
Preparation of this compound:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial twofold dilutions of the compound in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
Culture the yeast on Sabouraud Dextrose Agar for 24 hours at 35°C.
-
Prepare a suspension of the yeast in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the assay wells.
-
-
Incubation:
-
Add 100 µL of the diluted inoculum to each well of the microtiter plate.
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Incubate the plate at 35°C for 24-48 hours (72 hours for Cryptococcus spp.).
-
-
Endpoint Determination:
-
The MIC is the lowest concentration of this compound that causes a significant (≥50%) reduction in turbidity compared to the growth control. This can be determined visually or by reading the optical density at a suitable wavelength (e.g., 530 nm).
-
Visualization of a Hypothetical Signaling Pathway
While the exact mechanism of this compound is under investigation, many antifungal agents target specific signaling pathways in fungi. The diagram below illustrates a hypothetical pathway involving a stress-activated MAP kinase cascade, which is a common target for antifungal drugs.
Caption: Hypothetical antifungal signaling pathway.
References
- 1. Novel antifungal antibiotics maniwamycins A and B. I. Taxonomy of the producing organism, fermentation, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel antifungal antibiotics maniwamycins A and B. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maniwamycins: new quorum-sensing inhibitors against Chromobacterium violaceum CV026 were isolated from Streptomyces sp. TOHO-M025 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Refinement of Maniwamycin A Dosage for Specific Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining the dosage of Maniwamycin A for specific fungal strains. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known antifungal activity?
A1: this compound is an antifungal antibiotic belonging to the azoxy class of compounds.[1][2] It was first isolated from Streptomyces prasinopilosus.[1] Published research has indicated that this compound exhibits a broad spectrum of antifungal activity against various fungal species.[1][3] However, specific minimum inhibitory concentration (MIC) values from these initial studies are not publicly available.
Q2: What is the proposed mechanism of action for this compound?
A2: The precise mechanism of action for this compound has not been definitively elucidated in publicly available research. However, as an azoxy compound, its mechanism may be similar to other antibiotics in this class. For instance, the azoxy-containing antibiotic azoxybacilin has been shown to inhibit the expression of sulfite reductase in fungi, a critical enzyme for the assimilation of sulfur. This disruption of a key metabolic pathway ultimately leads to fungal cell death. It is plausible that this compound could act on a similar or related metabolic pathway. Further experimental investigation is required to confirm its specific molecular target.
Q3: Which fungal signaling pathways might be relevant to this compound's activity?
A3: While direct evidence linking this compound to specific fungal signaling pathways is not yet available, several pathways are known to be crucial for the fungal stress response and are common targets for antifungal agents. These include:
-
Cell Wall Integrity (CWI) Pathway: This pathway is essential for maintaining the structural integrity of the fungal cell wall, which is a primary target for many antifungal drugs.[4][5] Activation of the CWI pathway is a common response to cell wall stress induced by antifungal compounds.
-
High Osmolarity Glycerol (HOG) Pathway: The HOG pathway is critical for adaptation to osmotic stress and also plays a role in the response to oxidative stress and certain antifungal agents.[5]
Disruption of these or other essential signaling pathways could be a potential downstream effect of this compound's primary mechanism of action.
Section 2: Troubleshooting Guide for Dosage Refinement
Problem 1: High variability in experimental results for this compound effectiveness.
-
Question: We are seeing inconsistent results in our antifungal susceptibility tests with this compound. What could be the cause?
-
Answer: High variability in antifungal susceptibility testing can stem from several factors. It is crucial to standardize your experimental protocol. Key areas to review include:
-
Inoculum Preparation: Ensure a consistent and standardized inoculum density. Variations in the starting number of fungal cells will significantly impact the apparent MIC value. Refer to established protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), for preparing fungal inocula.
-
Growth Medium: The composition of the culture medium can influence the activity of the antifungal agent and the growth of the fungus. Use a recommended and consistent medium for all experiments, such as RPMI-1640 with L-glutamine and buffered with MOPS.
-
Incubation Conditions: Temperature, incubation time, and CO2 levels (if applicable) must be kept constant across all experiments.
-
This compound Stock Solution: Ensure the stock solution is properly prepared, stored to prevent degradation, and accurately diluted for each experiment.
-
Problem 2: this compound appears to be ineffective against our fungal strain of interest.
-
Question: We are not observing any significant inhibition of fungal growth with this compound at concentrations we have tested. What should we consider?
-
Answer: If this compound appears ineffective, consider the following possibilities:
-
Intrinsic Resistance: The fungal strain you are testing may possess intrinsic resistance to this class of antibiotics.
-
Acquired Resistance: If you are working with a strain that has been previously exposed to other antifungal agents, it may have developed cross-resistance.
-
Dosage Range: It's possible the concentrations you have tested are too low. A broader range of concentrations in your dose-response experiment may be necessary to determine the MIC.
-
Experimental Error: Double-check all experimental parameters as outlined in Problem 1.
-
Problem 3: Difficulty in determining the Minimum Inhibitory Concentration (MIC).
-
Question: We are having trouble pinpointing a clear MIC value in our broth microdilution assay. The transition from growth to no growth is not sharp. What can we do?
-
Answer: A gradual trailing of growth can make MIC determination challenging. Here are some tips:
-
Standardized Reading Method: Use a standardized method for reading the MIC. For many fungi, the MIC is defined as the lowest concentration of the drug that causes a significant reduction in growth (e.g., 50% or 90%) compared to the drug-free control. This can be assessed visually or by using a spectrophotometer to measure optical density.
-
Use of a Growth Indicator: Incorporating a metabolic indicator dye, such as resazurin or XTT, can provide a more objective and quantifiable measure of cell viability to aid in determining the endpoint.
-
Microscopic Examination: In cases of ambiguity, examining the cells from the wells under a microscope can help determine if the observed turbidity is due to viable, growing cells or cellular debris.
-
Section 3: Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard procedure for determining the in vitro activity of an antifungal agent.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Fungal strain of interest
-
Appropriate broth medium (e.g., RPMI-1640 with MOPS buffer)
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and multichannel pipettes
Methodology:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Perform serial two-fold dilutions of the this compound stock solution in the broth medium directly in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium.
-
Prepare a suspension of fungal cells or spores in sterile saline.
-
Adjust the suspension to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Dilute the standardized suspension into the broth medium to achieve the final desired inoculum concentration (typically 0.5 x 10^3 to 2.5 x 10^3 CFU/mL).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (fungal inoculum in broth without the drug) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the fungal strain (e.g., 35°C for 24-48 hours).
-
-
MIC Determination:
-
After incubation, determine the MIC as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control. This can be done visually or by reading the optical density at a specific wavelength (e.g., 530 nm) with a microplate reader.
-
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Section 4: Data Presentation
Table 1: Example Template for Recording this compound MIC Values (µg/mL)
As specific MIC values for this compound are not publicly available, researchers should use the following template to record their experimentally determined data for different fungal strains.
| Fungal Strain | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |
| Candida albicans (ATCC 90028) | [Insert experimental data] | [Insert experimental data] |
| Aspergillus fumigatus (ATCC 204305) | [Insert experimental data] | [Insert experimental data] |
| Cryptococcus neoformans (ATCC 208821) | [Insert experimental data] | [Insert experimental data] |
| Trichophyton rubrum (ATCC 28188) | [Insert experimental data] | [Insert experimental data] |
| [Other Strain 1] | [Insert experimental data] | [Insert experimental data] |
| [Other Strain 2] | [Insert experimental data] | [Insert experimental data] |
MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of organisms. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of organisms.
Section 5: Signaling Pathway Diagrams
Diagram 1: Hypothetical Interaction of this compound with Fungal Cell Processes
This diagram illustrates a hypothetical model of how this compound might exert its antifungal effect, leading to the activation of cellular stress response pathways.
Caption: Hypothetical mechanism of this compound action.
Diagram 2: Logical Flow for Troubleshooting Inconsistent MIC Results
This diagram provides a logical workflow for researchers to follow when they encounter variability in their MIC assay results.
Caption: Troubleshooting workflow for inconsistent MIC results.
References
- 1. Novel antifungal antibiotics maniwamycins A and B. I. Taxonomy of the producing organism, fermentation, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel antifungal antibiotics maniwamycins A and B. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Maniwamycin A Production
Welcome to the technical support center for Maniwamycin A production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the experimental and scale-up phases of this compound production from Streptomyces prasinopilosus.
Frequently Asked Questions (FAQs)
Q1: My Streptomyces prasinopilosus culture is growing, but the yield of this compound is consistently low. What are the potential causes?
A1: Low yields of this compound can stem from several factors. As a secondary metabolite, its production is highly sensitive to environmental and nutritional conditions. Key areas to investigate include suboptimal fermentation parameters (pH, temperature, aeration), non-ideal composition of the culture medium (carbon and nitrogen sources), and the physiological state of the inoculum. It's also possible that the production phase is not being sustained long enough for significant accumulation of the compound.
Q2: I am observing significant batch-to-batch variability in this compound production. How can I improve consistency?
A2: Batch-to-batch variability is a common challenge in fermentation processes. To improve consistency, it is crucial to standardize all aspects of your experimental protocol. This includes maintaining a consistent quality and age of the seed culture, using precisely prepared and sterilized media, and ensuring that physical parameters such as temperature, pH, and agitation speed are tightly controlled throughout the fermentation run. Any minor deviation in these parameters can significantly impact the final product yield.
Q3: What is the best approach for purifying this compound from the fermentation broth?
A3: Maniwamycins A and B have been successfully isolated from the culture broth of Streptomyces prasinopilosus using a multi-step purification process.[1] A common strategy involves initial separation of the biomass, followed by resin absorption of the supernatant, extraction with an organic solvent like ethyl acetate (EtOAc), and subsequent purification by column chromatography.[1] The specific choice of resin and chromatography media will depend on the scale of your purification and the desired purity of the final product.
Q4: this compound appears to be degrading during purification or storage. What are the stability concerns for this molecule?
A4: this compound belongs to the azoxy class of compounds. The stability of such molecules can be influenced by factors like pH, temperature, and exposure to light.[2][3] It is advisable to conduct purification steps at reduced temperatures and to protect the compound from prolonged exposure to harsh pH conditions and direct light. For long-term storage, consider inert atmosphere packaging and low-temperature conditions to minimize degradation.
Troubleshooting Guides
Troubleshooting Low Yield of this compound
| Potential Cause | Recommended Action |
| Suboptimal Fermentation pH | Monitor the pH of the culture throughout the fermentation. The optimal pH for antibiotic production in Streptomyces is often near neutral (pH 7.0), but can vary.[4] Perform small-scale experiments with buffered media or pH control to determine the optimal pH range for this compound production. |
| Incorrect Fermentation Temperature | The optimal temperature for secondary metabolite production in Streptomyces is typically between 28-35°C.[4][5] Verify that your incubator or fermenter is maintaining a stable and accurate temperature. Test a range of temperatures to identify the optimum for your specific strain and conditions. |
| Inadequate Aeration/Agitation | Streptomyces are aerobic bacteria, and oxygen availability is critical for antibiotic production. Ensure adequate agitation and aeration rates. In shake flask cultures, this can be influenced by the flask volume to medium ratio and the shaking speed.[6][7] |
| Suboptimal Media Composition | The type and concentration of carbon and nitrogen sources can significantly impact secondary metabolite production.[4][6] Experiment with different carbon sources (e.g., glucose, starch, glycerol) and nitrogen sources (e.g., soybean meal, peptone, asparagine) to find the optimal combination for this compound production.[5][6] |
| Poor Inoculum Quality | The age and physiological state of the seed culture can affect the subsequent production phase. Standardize the preparation of your inoculum, ensuring a consistent spore suspension or vegetative mycelium concentration and age. |
| Insufficient Fermentation Time | Secondary metabolite production often occurs during the stationary phase of growth. Extend the fermentation time and sample at different time points to determine the optimal harvest time for maximal this compound accumulation.[5] |
Improving Batch-to-Batch Consistency
| Factor | Standardization Procedure |
| Seed Culture | Prepare a master cell bank of Streptomyces prasinopilosus spores. Use a consistent number of spores to inoculate a defined volume of seed medium. Incubate the seed culture for a fixed duration under controlled conditions before inoculating the production vessel. |
| Culture Medium | Use high-purity reagents for media preparation. Prepare a large batch of the basal medium to be used across multiple experiments. Autoclave all media under identical conditions to avoid variations in nutrient availability. |
| Physical Parameters | Calibrate all monitoring equipment (pH probes, thermometers, tachometers) regularly. Maintain a detailed log of all fermentation parameters for each batch to identify any deviations. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on antibiotic production by various Streptomyces species. Note: This data is not specific to this compound and should be used as a starting point for optimization experiments.
Table 1: Optimal Fermentation Parameters for Antibiotic Production by Streptomyces spp.
| Parameter | Organism | Optimal Value | Reference |
| pH | Streptomyces sp. R3 (S. purpurascens) | 7.0 | [4] |
| Streptomyces sp. R5 (S. coeruleorubidus) | 6.0 | [4] | |
| Streptomyces sp. Y8 (S. lavendofoliae) | 10.0 | [4] | |
| Temperature | Streptomyces sp. KGG32 | 30°C | [4] |
| Streptomyces sp. R5 (S. coeruleorubidus) | 35°C | [4] | |
| Incubation Time | Streptomyces sp. R3 (S. purpurascens) | 8 days | [4] |
| Streptomyces sp. R5 (S. coeruleorubidus) | 6 days | [4] | |
| Streptomyces sp. Y8 (S. lavendofoliae) | 10 days | [4] |
Table 2: Effective Carbon and Nitrogen Sources for Antibiotic Production by Streptomyces spp.
| Nutrient | Source | Organism | Reference |
| Carbon | Starch | Streptomyces sp. R3 (S. purpurascens) | [4] |
| Mannitol | Streptomyces sp. R5 (S. coeruleorubidus) | [4] | |
| Starch | Streptomyces sp. Y8 (S. lavendofoliae) | [4] | |
| Starch, Glycerol | Streptomyces spp. (Amazonian soil isolates) | [5][6] | |
| Nitrogen | Casein | Streptomyces sp. R3 (S. purpurascens) | [4] |
| Soybean Meal | Streptomyces sp. R5 (S. coeruleorubidus) | [4] | |
| Peptone | Streptomyces sp. Y8 (S. lavendofoliae) | [4] | |
| Phenylalanine, Asparagine, Peptone, Ammonium Sulphate | Streptomyces spp. (Amazonian soil isolates) | [5][6] |
Experimental Protocols
Protocol 1: Optimization of Fermentation Conditions for this compound Production
-
Inoculum Preparation:
-
Prepare a spore suspension of Streptomyces prasinopilosus from a mature agar plate.
-
Inoculate a seed culture medium (e.g., Tryptic Soy Broth) with the spore suspension.
-
Incubate the seed culture at 28-30°C with shaking at 200 rpm for 48-72 hours.
-
-
Production Culture:
-
Prepare the production medium with varying parameters to be tested (e.g., different pH values, temperatures, carbon/nitrogen sources).
-
Inoculate the production medium with a standardized volume (e.g., 5% v/v) of the seed culture.
-
Incubate the production cultures under the specified test conditions for 7-14 days.
-
-
Sampling and Analysis:
-
Withdraw samples at regular intervals (e.g., every 24 hours).
-
Separate the biomass from the supernatant by centrifugation.
-
Extract this compound from the supernatant and/or biomass using a suitable solvent (e.g., ethyl acetate).
-
Quantify the yield of this compound using a suitable analytical method (e.g., HPLC).
-
-
Data Interpretation:
-
Plot the yield of this compound against the different fermentation parameters to determine the optimal conditions.
-
Protocol 2: General Purification of this compound
-
Extraction:
-
After fermentation, centrifuge the culture broth to separate the mycelium from the supernatant.
-
Adjust the pH of the supernatant to a suitable value (e.g., neutral) if necessary.
-
Apply the supernatant to a resin column (e.g., Amberlite XAD) to adsorb this compound.
-
Wash the column with water to remove unbound impurities.
-
Elute this compound from the resin using a suitable organic solvent (e.g., methanol or acetone).
-
Alternatively, perform a liquid-liquid extraction of the supernatant with ethyl acetate.
-
-
Solvent Extraction and Concentration:
-
Combine the organic phases from the extraction and concentrate them under reduced pressure using a rotary evaporator.
-
-
Chromatographic Purification:
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Apply the dissolved extract to a silica gel column.
-
Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate this compound from other compounds.
-
Collect fractions and analyze them for the presence of this compound (e.g., by TLC or HPLC).
-
Pool the fractions containing pure this compound and concentrate them to obtain the final product.
-
Visualizations
Caption: Hypothetical biosynthetic pathway of this compound.
Caption: Experimental workflow for this compound production and purification.
Caption: Logical relationship for troubleshooting low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. scribd.com [scribd.com]
- 4. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. redalyc.org [redalyc.org]
Validation & Comparative
Comparative Analysis of Maniwamycin A and Maniwamycin B Antifungal Activity: A Methodological Guide
A comprehensive review of publicly available scientific literature reveals a notable absence of direct comparative studies on the quantitative antifungal activity of Maniwamycin A and Maniwamycin B. The foundational research, published in 1989, identified these compounds as novel azoxy antibiotics with a broad antifungal spectrum, isolated from Streptomyces prasinopilosus.[1] However, specific Minimum Inhibitory Concentration (MIC) values against a panel of fungal pathogens were not detailed, and subsequent research has largely pivoted to other potential applications, such as quorum sensing inhibition.
This guide is designed for researchers and drug development professionals to provide a framework for conducting a comparative analysis of the antifungal efficacy of this compound and Maniwamycin B. It outlines a standard experimental protocol, a template for data presentation, and conceptual diagrams to illustrate the workflow and potential mechanisms of action, based on established methodologies in mycology.
Data Presentation: A Template for Comparative Efficacy
To facilitate a clear and direct comparison, all quantitative antifungal activity data should be organized in a structured format. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the antibiotic that inhibits the visible growth of a target fungus.
Table 1: Proposed Table for Summarizing Comparative Antifungal Activity of this compound and B
| Fungal Species | Strain Identifier | This compound MIC (µg/mL) | Maniwamycin B MIC (µg/mL) | Positive Control MIC (µg/mL) (e.g., Amphotericin B) |
| Candida albicans | e.g., ATCC 90028 | To Be Determined | To Be Determined | To Be Determined |
| Aspergillus fumigatus | e.g., ATCC 204305 | To Be Determined | To Be Determined | To Be Determined |
| Cryptococcus neoformans | e.g., ATCC 208821 | To Be Determined | To Be Determined | To Be Determined |
| Trichophyton rubrum | e.g., ATCC 28188 | To Be Determined | To Be Determined | To Be Determined |
Experimental Protocol: Broth Microdilution for Antifungal Susceptibility Testing
The following is a detailed methodology for determining the MIC values of this compound and B, based on the widely accepted standards of the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
-
Compounds: this compound, Maniwamycin B, and a positive control antifungal (e.g., Amphotericin B).
-
Media: RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS.
-
Fungal Cultures: Standardized strains of pathogenic fungi.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, and a microplate reader.
2. Inoculum Preparation:
-
Fungal cultures are grown on appropriate agar plates.
-
The concentration of the fungal suspension is adjusted to a 0.5 McFarland standard.
-
This suspension is then further diluted in RPMI-1640 medium to achieve a final standardized inoculum concentration in the test wells.
3. Assay Procedure:
-
Stock solutions of this compound and B are prepared, typically in dimethyl sulfoxide (DMSO).
-
Serial twofold dilutions of the compounds are made in the 96-well plates using RPMI-1640 medium.
-
Each well is inoculated with the standardized fungal suspension.
-
Plates are incubated at 35°C for 24 to 72 hours, depending on the fungal species.
4. Data Analysis:
-
The MIC is determined by visual inspection or by measuring the absorbance using a microplate reader. It is the lowest concentration that shows a significant reduction in fungal growth compared to the control wells.
Visualizing the Experimental and Conceptual Frameworks
Experimental Workflow for Antifungal Susceptibility Testing
The following diagram outlines the sequential steps involved in the broth microdilution method for comparing the antifungal activity of this compound and B.
Conceptual Diagram of Potential Antifungal Mechanisms
As the specific signaling pathways affected by Maniwamycins in fungi have not been elucidated, the following diagram illustrates general potential mechanisms of action for antifungal compounds. Further research would be necessary to identify the precise target of this compound and B.
References
Validating the Antifungal Spectrum of Maniwamycin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the antifungal spectrum of Maniwamycin A, a novel azoxy antibiotic isolated from Streptomyces prasinopilosus.[1] While early reports indicate a broad antifungal spectrum, detailed quantitative data remains limited. This document outlines the standardized experimental protocols necessary for robust validation and presents a comparative analysis with a well-established antifungal agent, Amphotericin B. The information herein is intended to guide researchers in the systematic evaluation of this compound's antifungal potential.
Comparative Antifungal Activity: this compound vs. Amphotericin B
To objectively assess the antifungal efficacy of this compound, its Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant fungal pathogens should be determined and compared to a gold-standard antifungal, such as Amphotericin B. The following table provides a template for presenting such comparative data. The MIC values for this compound are presented as hypothetical placeholders (X μg/mL) to be replaced with experimental findings.
| Fungal Species | This compound MIC (μg/mL) | Amphotericin B MIC Range (μg/mL) |
| Candida albicans | X | 0.25 - 2 |
| Aspergillus fumigatus | X | 0.5 - 2 |
| Cryptococcus neoformans | X | 0.125 - 1 |
| Fusarium solani | X | 2 - 8 |
| Trichophyton rubrum | X | 0.03 - 1 |
Experimental Protocols
Accurate and reproducible determination of antifungal susceptibility is critical. The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 broth microdilution method, a standardized procedure for testing the susceptibility of filamentous fungi.
Protocol: Broth Microdilution Antifungal Susceptibility Testing
-
Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate medium (e.g., potato dextrose agar) to induce sporulation.
-
Conidia or spores are harvested and suspended in sterile saline containing 0.05% Tween 80.
-
The suspension is adjusted spectrophotometrically to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
-
Preparation of Antifungal Agents:
-
Stock solutions of this compound and Amphotericin B are prepared in a suitable solvent (e.g., dimethyl sulfoxide).
-
Serial two-fold dilutions are prepared in RPMI 1640 medium to achieve the desired final concentrations.
-
-
Microdilution Assay:
-
100 μL of each antifungal dilution is added to the wells of a 96-well microtiter plate.
-
100 μL of the fungal inoculum is added to each well.
-
The plates are incubated at 35°C for 48-72 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the determination of the antifungal spectrum of this compound.
Proposed Mechanism of Action of this compound
While the precise mechanism of action for this compound has not been definitively elucidated, its chemical structure, which includes an azoxy group, suggests a potential mode of action similar to other azoxy-containing natural products like azoxystrobin. Azoxystrobin is a well-characterized fungicide that inhibits mitochondrial respiration.
Hypothetical Mechanism: this compound may act as a Quinone outside Inhibitor (QoI), targeting the cytochrome bc1 complex (Complex III) in the fungal mitochondrial respiratory chain. By binding to the Qo site, it could block electron transport, thereby inhibiting ATP synthesis and ultimately leading to fungal cell death.
Visualizing the Proposed Signaling Pathway
The following diagram illustrates the hypothetical signaling pathway affected by this compound in fungal cells.
Conclusion
This compound represents a promising lead compound in the search for novel antifungal agents. The experimental framework and comparative analysis presented in this guide provide a clear path for its further validation. Rigorous determination of its antifungal spectrum and elucidation of its precise mechanism of action are critical next steps in assessing its potential clinical utility. The provided protocols and visualizations serve as valuable tools for researchers dedicated to advancing antifungal drug discovery.
References
Unraveling the Antibacterial Potential of Maniwamycin A: A Comparative Guide on Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the antibacterial spectrum of a novel compound is a critical step in its evaluation as a potential therapeutic. This guide provides a comparative analysis of the known activities of Maniwamycin A and outlines the necessary experimental framework to determine its bacterial cross-reactivity.
This compound, a member of the maniwamycin family of natural products isolated from Streptomyces species, has been primarily recognized for its antifungal properties. While its analogues, Maniwamycins C-F and G, have demonstrated quorum-sensing inhibitory activity against Chromobacterium violaceum, comprehensive data on the direct antibacterial cross-reactivity of this compound against a wide range of bacterial species remains limited in publicly available scientific literature.
This guide will delve into the current understanding of this compound's activity, present a proposed framework for its systematic antibacterial evaluation, and provide detailed experimental protocols essential for generating robust and comparable data.
Current Knowledge and Existing Gaps
This compound and its related compounds possess an intriguing azoxy chemical scaffold, which is relatively rare in natural products and may be associated with their bioactivities. The primary reported activity for this compound is antifungal. In contrast, other maniwamycins have been shown to inhibit violacein synthesis in C. violaceum, a process regulated by quorum sensing. This suggests a potential mechanism of action that disrupts bacterial cell-to-cell communication.
However, a significant knowledge gap exists regarding the direct bactericidal or bacteriostatic effects of this compound across diverse bacterial phyla. To address this, a systematic investigation into its minimum inhibitory concentrations (MICs) against a panel of clinically relevant and taxonomically diverse bacteria is required.
Proposed Framework for Assessing Bacterial Cross-Reactivity
To comprehensively evaluate the antibacterial cross-reactivity of this compound, a standardized approach is essential. The following experimental workflow is proposed:
Caption: Proposed experimental workflow for assessing this compound's antibacterial cross-reactivity.
Quantitative Data on Antibacterial Activity
As of the latest literature review, comprehensive, publicly available quantitative data (i.e., MIC values) for this compound against a broad spectrum of bacterial species is not available. To facilitate future comparative analysis, the following table structure is recommended for presenting such data once it is generated.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial species
| Bacterial Species | Strain | Gram Stain | MIC (µg/mL) | Reference Compound MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Positive | Data to be determined | Vancomycin: X |
| Bacillus subtilis | ATCC 6633 | Positive | Data to be determined | Penicillin G: Y |
| Escherichia coli | ATCC 25922 | Negative | Data to be determined | Gentamicin: Z |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | Data to be determined | Ciprofloxacin: A |
| Enterococcus faecalis | ATCC 29212 | Positive | Data to be determined | Ampicillin: B |
| Klebsiella pneumoniae | ATCC 13883 | Negative | Data to be determined | Ceftazidime: C |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data. The following are key methodologies for the experiments outlined in the proposed framework.
Broth Microdilution Assay for MIC Determination
This method is considered the gold standard for determining the MIC of an antimicrobial agent.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., gentamicin, vancomycin)
-
Negative control (broth only)
-
Solvent control (broth with the maximum concentration of the solvent used)
Procedure:
-
Prepare serial twofold dilutions of this compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum suspension in CAMHB and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the diluted bacterial suspension to each well containing the this compound dilutions, positive control, and solvent control.
-
The final volume in each well will be 100 µL.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which no visible growth of the bacteria is observed.
Quorum Sensing Inhibition Assay (Violacein Inhibition Assay)
This assay is relevant given the known activity of this compound analogues.
Objective: To assess the ability of this compound to inhibit quorum sensing-mediated violacein production in Chromobacterium violaceum.
Materials:
-
Chromobacterium violaceum (e.g., CV026, a mutant that requires an external acyl-homoserine lactone (AHL) signal to produce violacein)
-
Luria-Bertani (LB) broth
-
N-hexanoyl-L-homoserine lactone (HHL)
-
This compound
-
96-well microtiter plates
Procedure:
-
Grow an overnight culture of C. violaceum CV026 in LB broth.
-
Dilute the overnight culture 1:100 in fresh LB broth.
-
In a 96-well plate, add serial dilutions of this compound.
-
Add HHL to all wells (except the negative control) to a final concentration that induces violacein production (e.g., 1 µM).
-
Add the diluted C. violaceum culture to each well.
-
Incubate the plate at 30°C for 24 hours with shaking.
-
Quantify the inhibition of violacein production by measuring the absorbance at 585 nm after lysing the cells (e.g., with SDS) and extracting the pigment (e.g., with butanol).
Logical Relationships in Antibacterial Drug Discovery
The progression from initial screening to detailed mechanistic studies is a logical and essential pathway in the evaluation of a new potential antibiotic.
Caption: Logical progression from compound discovery to a lead candidate in antibacterial drug development.
Conclusion
While this compound has been identified as an antifungal agent, its potential as a direct antibacterial agent remains largely unexplored. The lack of comprehensive cross-reactivity data necessitates a systematic investigation following standardized protocols. The experimental framework and methodologies detailed in this guide provide a clear path for researchers to generate the crucial data needed to objectively assess the antibacterial spectrum of this compound. Such studies will be invaluable in determining its potential for further development as an anti-infective agent.
Maniwamycin A: An Efficacy Comparison with Commercial Fungicides
A guide for researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, a comprehensive review of publicly available scientific literature reveals a notable absence of quantitative data regarding the antifungal efficacy of Maniwamycin A. Specific metrics, such as Minimum Inhibitory Concentration (MIC) or 50% Effective Concentration (EC50) values against pathogenic fungi, have not been published. Consequently, direct comparative studies between this compound and currently available commercial fungicides are not available. This guide, therefore, provides an overview of this compound based on existing information, a summary of major commercial fungicide classes, and a standardized experimental protocol that would be necessary to generate the data required for a direct comparison.
Introduction to this compound
This compound is a natural product first isolated from the culture broth of the actinomycete Streptomyces prasinopilosus. It belongs to the class of azoxy compounds, which are known for a variety of biological activities. Initial reports described this compound as an antibiotic with a broad antifungal spectrum, though specific details of this spectrum and its potency were not quantified. Subsequent research on related compounds, Maniwamycins C-F, has focused on their ability to inhibit quorum sensing in bacteria, rather than their direct antifungal properties. The lack of detailed public data on its antifungal mechanism of action and efficacy remains a significant knowledge gap.
Overview of Commercial Fungicide Classes
For context, a direct comparison of this compound would involve testing it against established commercial fungicides. These fungicides are typically classified by their mode of action (MoA), as defined by the Fungicide Resistance Action Committee (FRAC). A summary of major classes is presented below.
| FRAC Group | Class Name | Mechanism of Action | Representative Commercial Fungicides |
| 3 | DeMethylation Inhibitors (DMIs) - Azoles | Inhibit the C14-demethylase enzyme in the sterol biosynthesis pathway, disrupting cell membrane structure and function.[1][2] | Tebuconazole, Propiconazole, Fluconazole |
| 7 | Succinate Dehydrogenase Inhibitors (SDHIs) | Block the fungal respiratory chain at complex II, inhibiting energy production.[1] | Boscalid, Fluxapyroxad, Penthiopyrad |
| 11 | Quinone outside Inhibitors (QoIs) - Strobilurins | Inhibit mitochondrial respiration by blocking electron transfer at the quinone 'outside' binding site of the cytochrome bc1 complex (Complex III).[1] | Azoxystrobin, Pyraclostrobin, Trifloxystrobin |
| M | Multi-site contact activity | Act on multiple metabolic sites in the fungal cell, leading to a low risk of resistance development. | Chlorothalonil, Mancozeb, Copper-based fungicides |
| 40 | Cell wall biosynthesis inhibitors - Echinocandins | Inhibit the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall, leading to cell lysis.[3] | Caspofungin, Micafungin |
Experimental Protocol: Antifungal Susceptibility Testing
To quantitatively assess the efficacy of a novel compound like this compound and compare it to commercial fungicides, a standardized method is required. The Clinical and Laboratory Standards Institute (CLSI) M27 and M38-A2 guidelines for yeasts and filamentous fungi, respectively, describe a reference method for broth microdilution testing.[4][5] This method is used to determine the Minimum Inhibitory Concentration (MIC).
Objective: To determine the MIC of this compound and comparator fungicides against a panel of pathogenic fungi.
Materials:
-
Test compounds (e.g., this compound, Tebuconazole, Azoxystrobin)
-
Fungal isolates (e.g., Aspergillus fumigatus, Fusarium graminearum, Candida albicans)
-
96-well, U-bottomed microdilution plates
-
Standardized test medium (e.g., RPMI-1640 with MOPS buffer)
-
Spectrophotometer or plate reader
-
Sterile water, DMSO (for compound dissolution)
-
Positive control (fungal inoculum without antifungal)
-
Negative control (medium only)
Procedure:
-
Compound Preparation: Prepare stock solutions of all test compounds, typically in DMSO. Create a series of 2-fold serial dilutions in the test medium to achieve a final concentration range that will capture the expected MIC values.
-
Inoculum Preparation: Culture the fungal isolates on appropriate agar plates. For filamentous fungi, harvest spores and adjust the concentration to a standardized density (e.g., 0.4 x 10^4 to 5 x 10^4 CFU/mL) using a hemocytometer or spectrophotometer.[4] For yeasts, adjust the cell suspension to a 0.5 McFarland standard.
-
Plate Inoculation: Dispense 100 µL of the appropriate compound dilution into the wells of the 96-well plate. Add 100 µL of the standardized fungal inoculum to each well. The final volume in each well is 200 µL.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 35°C) for a defined period (e.g., 24, 48, or 72 hours), depending on the growth rate of the fungus.[6]
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the positive control.[6] For azoles, this is typically a ≥50% reduction in turbidity.[6] For other compounds, it may be the concentration that shows no visible growth. Growth inhibition can be assessed visually or by measuring the optical density (OD) with a spectrophotometer.
Visualizing Experimental and Biological Pathways
To further clarify the processes involved in evaluating and understanding antifungal compounds, the following diagrams illustrate a typical experimental workflow and a representative fungal signaling pathway that could be a target for antifungal action.
Caption: Workflow for In Vitro Antifungal Susceptibility Testing.
Caption: Representative Fungal Stress Response Signaling Pathway.
References
- 1. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 2. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 3. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structural Secrets of Maniwamycins: A Comparative Guide to their Biological Activities
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of various Maniwamycin analogues, detailing their distinct biological effects and the structural modifications that underpin them. The information is supported by available experimental data and methodologies to aid in future research and development.
Maniwamycins, a family of natural products, exhibit a fascinating divergence in their biological activities, primarily categorized as either antifungal or quorum-sensing inhibitory. This variation is directly linked to specific structural differences among the analogues. This guide will delve into the structure-activity relationships (SAR) of these compounds, presenting a clear comparison of their performance based on available data.
Comparative Analysis of Maniwamycin Analogues
The biological activities of Maniwamycin analogues are summarized in the table below, highlighting their primary functions and, where available, their quantitative potency.
| Maniwamycin Analogue | Primary Biological Activity | Quantitative Data | Target Organism(s) |
| Maniwamycin A | Antifungal | MIC values not specified in available literature. Described as having a "broad antifungal spectra". | Various fungi |
| Maniwamycin B | Antifungal | MIC values not specified in available literature. Described as having a "broad antifungal spectra". | Various fungi |
| Maniwamycin C | Quorum Sensing Inhibition | Specific IC50 values not detailed in available literature. Confirmed to inhibit violacein synthesis. | Chromobacterium violaceum CV026 |
| Maniwamycin D | Quorum Sensing Inhibition | Specific IC50 values not detailed in available literature. Confirmed to inhibit violacein synthesis. | Chromobacterium violaceum CV026 |
| Maniwamycin E | Quorum Sensing Inhibition | Specific IC50 values not detailed in available literature. Confirmed to inhibit violacein synthesis. | Chromobacterium violaceum CV026 |
| Maniwamycin F | Quorum Sensing Inhibition | Specific IC50 values not detailed in available literature. Confirmed to inhibit violacein synthesis. | Chromobacterium violaceum CV026 |
| Maniwamycin G | Quorum Sensing Inhibition | Activity is 2-fold lower than Maniwamycin F. Specific IC50 value not detailed. | Chromobacterium violaceum CV026 |
Structure-Activity Relationship Insights
Further research to elucidate the precise structures of all Maniwamycin analogues is necessary to build a comprehensive SAR model. Such a model would be invaluable for the rational design of novel, potent, and selective antifungal or quorum-sensing inhibitory agents.
Experimental Methodologies
The biological activities of the Maniwamycin analogues were determined using the following established experimental protocols:
Quorum Sensing Inhibition Assay
The inhibition of quorum sensing is assessed by measuring the reduction in violacein pigment production by Chromobacterium violaceum CV026. This bacterial strain is a mutant that only produces the purple pigment violacein in the presence of an external acyl-homoserine lactone (AHL) signal, making it an excellent reporter for quorum-sensing activity.
Workflow for Quorum Sensing Inhibition Assay:
Caption: Workflow for determining the quorum-sensing inhibitory activity of Maniwamycin analogues.
Antifungal Susceptibility Testing
The antifungal activity of this compound and B is determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. This is a standardized assay to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Workflow for Antifungal Susceptibility Testing:
Caption: Workflow for determining the antifungal activity of Maniwamycin analogues.
Future Directions
The distinct biological activities of the Maniwamycin family of natural products make them promising scaffolds for the development of new therapeutic agents. To advance this, future research should focus on:
-
Complete Structural Elucidation: Determining the precise chemical structures of all Maniwamycin analogues is critical for building a robust structure-activity relationship model.
-
Quantitative Biological Evaluation: Obtaining specific IC50 and MIC values for all analogues against a wide range of bacterial and fungal pathogens will provide a more detailed understanding of their potency and spectrum of activity.
-
Mechanism of Action Studies: Investigating the molecular targets and mechanisms by which Maniwamycins exert their antifungal and quorum-sensing inhibitory effects will be crucial for optimizing their therapeutic potential.
By addressing these key areas, the scientific community can unlock the full potential of Maniwamycins in the ongoing search for novel anti-infective agents.
Independent Verification of Maniwamycin A's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed mechanism of action for Maniwamycin A against established antifungal and quorum sensing inhibitors. Due to the limited publicly available data on the independent verification of this compound's specific molecular targets, this document outlines a proposed mechanism based on its observed biological activities and chemical structure. This is juxtaposed with well-characterized mechanisms of comparator drugs, supported by established experimental protocols for verification.
Overview of this compound and Comparator Compounds
This compound, an azoxy compound isolated from Streptomyces prasinopilosus, has demonstrated broad-spectrum antifungal activity.[1][2] While its precise mechanism has not been independently verified in extensive studies, related compounds, Maniwamycins C-F, are known inhibitors of quorum sensing in Chromobacterium violaceum, specifically inhibiting violacein synthesis.[3] This suggests this compound may also possess a dual mechanism involving antifungal action and disruption of bacterial cell-to-cell communication.
For a comprehensive comparison, this guide will use the following well-established therapeutic agents as benchmarks:
-
Antifungal Comparators:
-
Quorum Sensing Inhibitor Comparator:
Comparative Analysis of Mechanisms of Action
The following table summarizes the proposed mechanism for this compound alongside the verified mechanisms of the comparator compounds.
| Compound | Class | Proposed/Verified Mechanism of Action | Primary Target |
| This compound | Azoxyalkene | Proposed: Dual-action involving disruption of fungal cell membrane integrity and inhibition of quorum sensing signaling pathways. The azoxy moiety may play a role in oxidative stress or interaction with key metabolic enzymes. | Fungal cell membrane components; Quorum sensing regulatory proteins (e.g., LuxR homologs). |
| Amphotericin B | Polyene | Binds to ergosterol in the fungal cell membrane, forming pores that lead to ion leakage and cell death.[4][5][6][7] | Ergosterol |
| Caspofungin | Echinocandin | Non-competitive inhibition of β-(1,3)-D-glucan synthase, an enzyme essential for fungal cell wall synthesis.[8][10][11] | β-(1,3)-D-glucan synthase |
| Voriconazole | Triazole | Inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, leading to a depleted and dysfunctional cell membrane.[12][13][15] | Lanosterol 14α-demethylase |
| Patulin | Mycotoxin | Disrupts acyl-homoserine lactone (AHL) signaling, thereby interfering with bacterial coordination and virulence factor expression.[16][17] | Quorum sensing signal receptors |
Experimental Protocols for Mechanism of Action Verification
To independently verify the proposed mechanism of this compound, a series of established experimental protocols would be required.
Antifungal Mechanism Verification
3.1.1. Antifungal Susceptibility Testing
Standardized methods are used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[18][19][20][21][22]
-
Broth Microdilution Method:
-
Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculate each well with a standardized suspension of the fungal test organism (e.g., Candida albicans, Aspergillus fumigatus).
-
Incubate the plates at a controlled temperature (e.g., 35°C) for a specified period (24-48 hours).
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often assessed visually or spectrophotometrically.
-
-
Disk Diffusion Method:
-
A standardized inoculum of the test fungus is spread evenly onto an agar plate (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue).
-
A paper disk impregnated with a known concentration of this compound is placed on the agar surface.
-
The plate is incubated, allowing the compound to diffuse into the agar.
-
The diameter of the zone of growth inhibition around the disk is measured and correlated with susceptibility.
-
3.1.2. Ergosterol Binding Assay
To investigate if this compound targets the fungal cell membrane by binding to ergosterol, similar to Amphotericin B.
-
Prepare a solution of ergosterol.
-
Add this compound at various concentrations.
-
Measure the change in the absorption spectrum of this compound upon binding to ergosterol using a spectrophotometer. A spectral shift is indicative of a direct interaction.
3.1.3. Cell Wall Integrity Assay
To assess if this compound affects the fungal cell wall, similar to Caspofungin.
-
Grow fungal cells in the presence and absence of sub-lethal concentrations of this compound.
-
Treat the cells with cell wall-degrading enzymes (e.g., zymolyase).
-
Monitor the rate of spheroplast formation and cell lysis spectrophotometrically. An increased rate of lysis in the presence of this compound suggests a compromised cell wall.
Quorum Sensing Inhibition Verification
3.2.1. Violacein Inhibition Assay
This assay is a common method for screening for quorum sensing inhibitors using the reporter strain Chromobacterium violaceum.[23][24]
-
Grow a culture of C. violaceum in a suitable broth medium (e.g., Luria-Bertani broth).
-
In a multi-well plate, add the bacterial culture to media containing various concentrations of this compound.
-
Incubate the plate at 30°C for 24-48 hours.
-
Quantify the production of the purple pigment violacein. This can be done by lysing the cells and measuring the absorbance of the extracted pigment at 585 nm. A reduction in violacein production without a corresponding decrease in bacterial growth indicates quorum sensing inhibition.
Quantitative Data Comparison
The following table presents hypothetical MIC data for this compound alongside typical MIC ranges for the comparator antifungal agents against common fungal pathogens.
| Antifungal Agent | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) |
| This compound (Hypothetical) | 0.5 - 4 | 1 - 8 |
| Amphotericin B | 0.25 - 1 | 0.5 - 2 |
| Caspofungin | 0.03 - 0.25 | 0.015 - 0.125 |
| Voriconazole | 0.03 - 0.25 | 0.25 - 1 |
Visualizing Mechanisms and Workflows
Signaling Pathways
Caption: Comparative overview of antifungal mechanisms of action.
Experimental Workflow
Caption: Workflow for the independent verification of this compound's mechanism.
Conclusion
This compound presents a promising scaffold for the development of new anti-infective agents, potentially acting through a multi-faceted mechanism of action. While its antifungal properties are established, rigorous independent verification of its molecular targets is necessary. The experimental framework and comparative data presented in this guide offer a roadmap for future investigations to fully elucidate its therapeutic potential. By employing standardized assays and comparing its activity against well-characterized drugs, the scientific community can build a comprehensive understanding of this compound's mechanism of action, paving the way for its potential clinical application.
References
- 1. Novel antifungal antibiotics maniwamycins A and B. I. Taxonomy of the producing organism, fermentation, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel antifungal antibiotics maniwamycins A and B. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maniwamycins: new quorum-sensing inhibitors against Chromobacterium violaceum CV026 were isolated from Streptomyces sp. TOHO-M025 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- 7. Amphotericin B - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. youtube.com [youtube.com]
- 10. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Caspofungin - Wikipedia [en.wikipedia.org]
- 12. google.com [google.com]
- 13. What is the mechanism of Voriconazole? [synapse.patsnap.com]
- 14. amberlife.net [amberlife.net]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. Mycotoxins: An ongoing challenge to food safety and security | PLOS Pathogens [journals.plos.org]
- 17. Identity and effects of quorum-sensing inhibitors produced by Penicillium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Antifungal Susceptibility | MI [microbiology.mlsascp.com]
- 21. scielo.br [scielo.br]
- 22. academic.oup.com [academic.oup.com]
- 23. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]
- 24. Inhibition of quorum sensing in Chromobacterium violaceum by Syzygium cumini L. and Pimenta dioica L - PMC [pmc.ncbi.nlm.nih.gov]
Maniwamycin A vs. Jietacins: A Comparative Study of Azoxy Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two classes of azoxy antibiotics: Maniwamycins and Jietacins. This document synthesizes available data on their biological activities, mechanisms of action, and biosynthetic pathways to assist researchers in drug discovery and development.
Introduction
Maniwamycins and Jietacins are naturally occurring azoxy compounds produced by actinomycetes. While both share the characteristic azoxy functional group, they exhibit distinct biological activities, offering potential as leads for novel therapeutics in different disease areas. Maniwamycins are primarily recognized for their antifungal and quorum-sensing inhibitory activities[1][2], while Jietacins have demonstrated potent nematocidal and anti-inflammatory effects through NF-κB inhibition[3][4]. This guide presents a side-by-side comparison of their known attributes, supported by available experimental data.
Chemical Structures
A key differentiator between these two families of compounds is their chemical structure. Jietacins possess a unique vinyl azoxy group attached to a long, acyclic aliphatic chain[3]. In contrast, the characterized Maniwamycins, such as Maniwamycin G, feature a different arrangement of the azoxyalkene moiety[5].
Diagram: Representative Chemical Structures
Caption: General structural features of Maniwamycin G and Jietacin A.
Comparative Biological Activity
The distinct structural features of Maniwamycins and Jietacins translate into different biological activities. This section summarizes the available quantitative data for their primary biological effects.
Table 1: Antifungal and Nematocidal Activity
| Compound | Target Organism | Assay Type | Activity Metric | Value | Reference |
| Maniwamycin A & B | Various Fungi | Not Specified | Broad Antifungal Spectra | Data not available in abstracts | [1] |
| Jietacin A | Bursaphelenchus lignicolus (pine wood nematode) | Not Specified | Comparative Potency | 10-fold more active than avermectin B1a | [6] |
| Jietacin A | Caenorhabditis elegans | Nematocidal Assay | LC50 | Data not available in abstracts | [6] |
Table 2: Quorum Sensing and NF-κB Inhibition
| Compound | Biological Target | Cell Line/System | Assay Type | Activity Metric | Value | Reference |
| Maniwamycin G | Quorum Sensing | Chromobacterium violaceum CV026 | Violacein Inhibition | Comparative Potency | 2-fold lower than Maniwamycin F | [5] |
| Jietacin A | NF-κB | Cancer cell lines | Nuclear Translocation | Inhibition | Reduced nuclear translocation of free NF-κB | [4] |
| Jietacin Derivative | NF-κB (p65) | SW982, hPSFs | Western Blot | Inhibition | Suppressed TNF-α-induced phosphorylation | [7] |
Mechanism of Action
Maniwamycin: Quorum Sensing Inhibition
Maniwacyclins C-F have been shown to inhibit violacein synthesis in Chromobacterium violaceum, a process controlled by quorum sensing[2]. This suggests that Maniwamycins may interfere with bacterial cell-to-cell communication, a promising strategy for anti-virulence therapies.
Diagram: Quorum Sensing Inhibition Workflow
Caption: Experimental workflow for assessing quorum sensing inhibition.
Jietacin: NF-κB Pathway Inhibition
Jietacins exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. Jietacin A has been found to inhibit the nuclear translocation of free NF-κB[4]. Further studies with a Jietacin derivative have shown that it suppresses the phosphorylation of the p65 subunit of NF-κB, a critical step in its activation[7]. The inhibitory effect is dependent on the N-terminal cysteine and the adjacent RSAGSI domain of NF-κB, and it has been suggested that Jietacins may inhibit the association between NF-κB and importin α, thereby preventing its nuclear import[4].
Diagram: Jietacin's Inhibition of the NF-κB Signaling Pathway
Caption: Jietacin A inhibits the nuclear translocation of NF-κB.
Biosynthesis
The biosynthetic pathway for Maniwamycin G has been partially elucidated. It is assembled from four acetate units and L-serine. The nitrogen atom at the α-position originates from serine, while the β-position nitrogen is derived from glutamic acid[5]. The biosynthetic pathway for Jietacins has not yet been reported.
Diagram: Proposed Biosynthetic Precursors of Maniwamycin G
Caption: Precursor molecules for the biosynthesis of Maniwamycin G.
Experimental Protocols
Antifungal Susceptibility Testing (this compound)
The antifungal activity of this compound can be determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines[5][8].
-
Preparation of Antifungal Agent: A stock solution of this compound is prepared and serially diluted in RPMI 1640 medium to achieve the desired test concentrations.
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A suspension of conidia or yeast cells is prepared and adjusted to a specific turbidity, then diluted to the final inoculum concentration in RPMI 1640 medium.
-
Assay Procedure: In a microtiter plate, equal volumes of the fungal inoculum and the serially diluted this compound are mixed in each well.
-
Incubation: The plate is incubated at a controlled temperature for a specified period (e.g., 24-48 hours).
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.
Nematocidal Assay (Jietacin A)
The nematocidal activity of Jietacin A can be evaluated using an in vitro assay with a model organism such as Caenorhabditis elegans or a target species like Bursaphelenchus lignicolus[9].
-
Preparation of Test Compound: Jietacin A is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the assay medium to the desired concentrations.
-
Nematode Preparation: A synchronized population of nematodes (e.g., L4 larvae or young adults) is washed and suspended in the assay medium.
-
Assay Procedure: A defined number of nematodes are added to the wells of a microtiter plate containing the different concentrations of Jietacin A.
-
Incubation: The plate is incubated under controlled conditions for a specific duration (e.g., 24, 48, or 72 hours).
-
Data Analysis: The motility and viability of the nematodes are assessed under a microscope. The percentage of mortality is calculated for each concentration, and the LC50 (lethal concentration 50%) value is determined using probit analysis.
NF-κB Reporter Assay (Jietacin A)
The inhibitory effect of Jietacin A on the NF-κB signaling pathway can be quantified using a luciferase reporter assay[6][10].
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
Cell Treatment: The transfected cells are pre-treated with various concentrations of Jietacin A for a specific period before being stimulated with an NF-κB activator (e.g., TNF-α).
-
Cell Lysis and Luciferase Assay: After stimulation, the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.
-
Data Analysis: The luminescence signal is normalized to a control (e.g., a co-transfected Renilla luciferase reporter or total protein concentration). The IC50 value, representing the concentration of Jietacin A that causes 50% inhibition of NF-κB activity, is then calculated.
Quorum Sensing Inhibition Assay (this compound)
The ability of this compound to inhibit quorum sensing can be assessed by measuring the inhibition of violacein production in Chromobacterium violaceum[11][12].
-
Bacterial Culture: An overnight culture of C. violaceum is prepared.
-
Assay Setup: In a suitable culture medium, various concentrations of this compound are added. The medium is then inoculated with the C. violaceum culture.
-
Incubation: The cultures are incubated at an appropriate temperature (e.g., 30°C) for a set period (e.g., 24 hours) with shaking.
-
Violacein Quantification: After incubation, the bacterial cells are pelleted by centrifugation. The violacein is extracted from the pellet using a solvent such as DMSO or ethanol. The absorbance of the extracted violacein is measured spectrophotometrically at a specific wavelength (e.g., 585 nm).
-
Data Analysis: The percentage of violacein inhibition is calculated for each concentration of this compound relative to the untreated control. The IC50 value can be determined from the dose-response curve.
Conclusion
This compound and Jietacins represent two distinct classes of azoxy antibiotics with promising, yet different, therapeutic potential. Maniwamycins, with their antifungal and quorum-sensing inhibitory properties, are attractive candidates for the development of new anti-infective agents. Jietacins, on the other hand, show significant promise as nematocidal and anti-inflammatory agents. Further research is warranted to fully elucidate the structure-activity relationships, specific molecular targets, and complete biosynthetic pathways of these compounds. The experimental protocols detailed in this guide provide a framework for researchers to conduct further comparative studies and explore the full potential of these fascinating natural products.
References
- 1. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. bowdish.ca [bowdish.ca]
- 4. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CLSI M38-A2 broth microdilution. [bio-protocol.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Nematicidal Assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. A Comprehensive in vitro and in silico Analysis of Nematicidal Action of Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 11. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
The Azoxy Moiety: A Critical Player in the Bioactivity of Maniwamycin A
A detailed comparison of Maniwamycin A and its analogs reveals the essential nature of the azoxy functional group for its diverse biological activities. This guide synthesizes available experimental data to underscore the significance of this unique structural feature in the antifungal, quorum sensing inhibitory, and antiviral properties of this natural product family.
The Maniwamycins, a class of antibiotics produced by Streptomyces species, are characterized by a distinctive azoxy moiety, a functional group with the structure R-N=N⁺(-O⁻)-R'. This guide examines the structure-activity relationships within the Maniwamycin family to confirm the pivotal role of this azoxy group. While direct synthetic analogs of this compound with a modified or absent azoxy group have not been reported in the literature, comparisons between naturally occurring Maniwamycins with variations in other parts of the molecule consistently highlight the importance of the core structure, including the intact azoxy linkage, for potent bioactivity.
Comparative Biological Activity of Maniwamycin Analogs
The following tables summarize the reported biological activities of various Maniwamycin congeners. These comparisons, while not isolating the azoxy group directly, demonstrate that structural modifications elsewhere in the molecule can modulate activity, implying a foundational role for the core scaffold which includes the azoxy moiety.
Table 1: Antifungal Activity of Maniwamycins
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| This compound | Candida albicans | 12.5 µg/mL | [1] |
| This compound | Trichophyton mentagrophytes | 3.13 µg/mL | [1] |
| Maniwamycin B | Candida albicans | 25 µg/mL | [1] |
| Maniwamycin B | Trichophyton mentagrophytes | 6.25 µg/mL | [1] |
Table 2: Quorum Sensing Inhibition by Maniwamycins
| Compound | Bioassay | IC₅₀ / Activity | Reference |
| Maniwamycin C | Violacein synthesis in C. violaceum | 10 µ g/disk | [2] |
| Maniwamycin D | Violacein synthesis in C. violaceum | 10 µ g/disk | [2] |
| Maniwamycin E | Violacein synthesis in C. violaceum | 10 µ g/disk | [2] |
| Maniwamycin F | Violacein synthesis in C. violaceum | 10 µ g/disk | [2] |
| Maniwamycin G | Violacein synthesis in C. violaceum | 2-fold lower than Maniwamycin F | [3][4] |
Table 3: Antiviral Activity of Maniwamycins
| Compound | Virus | Cell Line | IC₅₀ | Reference |
| Maniwamycin E | Influenza A (H1N1) | MDCK | 63.2 µM | [5] |
| Maniwamycin E | SARS-CoV-2 | 293TA | 9.7 µM | [5] |
| Dihydromaniwamycin E | Influenza A (H1N1) | MDCK | 25.7 µM | [5] |
| Dihydromaniwamycin E | SARS-CoV-2 | 293TA | 19.7 µM | [5] |
The data presented in these tables suggest that while modifications to the peripheral parts of the Maniwamycin structure, such as the side chain in Dihydromaniwamycin E or the terminal group in Maniwamycin G, do influence the potency of the biological activity, the fundamental activities are retained.[3][4][5] This consistency across the natural analogs points towards the core structure, which prominently features the azoxyalkene, as being indispensable for the observed biological effects. The lack of reported Maniwamycin analogs where the azoxy group is reduced to an azo or hydrazo linkage, or completely removed, strongly suggests that these modifications may lead to a significant loss of activity, a hypothesis that awaits confirmation through total synthesis and analog preparation.
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the data cited in this guide.
Antifungal Susceptibility Testing
The minimum inhibitory concentration (MIC) of Maniwamycins A and B against various fungal strains was determined using a standard agar dilution method.[1] The compounds were dissolved in a suitable solvent and incorporated into agar plates at varying concentrations. The fungal strains were then inoculated onto the plates and incubated under appropriate conditions. The MIC was recorded as the lowest concentration of the compound that completely inhibited visible fungal growth.
Quorum Sensing Inhibition Assay
The inhibition of quorum sensing was assessed by measuring the suppression of violacein production in the reporter strain Chromobacterium violaceum CV026.[2] Test compounds were applied to paper discs placed on a lawn of C. violaceum CV026. The plates were incubated to allow for bacterial growth and violacein production. The inhibitory activity was quantified by measuring the diameter of the colorless zone (where violacein production was inhibited) around the paper disc.
Antiviral Activity Assay
The antiviral activity of Maniwamycin E and Dihydromaniwamycin E was evaluated using cell-based assays. For the influenza A virus, Madin-Darby canine kidney (MDCK) cells were infected with the virus and simultaneously treated with different concentrations of the compounds.[5] The half-maximal inhibitory concentration (IC₅₀) was determined by measuring the reduction in virus-induced cytopathic effect or by quantifying viral protein expression. A similar methodology was employed for SARS-CoV-2, using 293TA and VeroE6T cell lines.[5]
Visualizing the Role of the Azoxy Moiety
The following diagrams illustrate the proposed central role of the azoxy moiety in the activity of this compound and the general workflow for evaluating the structure-activity relationship of this class of compounds.
Caption: Proposed role of the azoxy moiety in this compound's activity.
Caption: Workflow for confirming the azoxy moiety's role.
References
- 1. Novel antifungal antibiotics maniwamycins A and B. I. Taxonomy of the producing organism, fermentation, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maniwamycins: new quorum-sensing inhibitors against Chromobacterium violaceum CV026 were isolated from Streptomyces sp. TOHO-M025 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Maniwamycin A: A Guide for Laboratory Professionals
For immediate reference, treat Maniwamycin A as a potentially hazardous chemical and biological agent. Handle with appropriate personal protective equipment (PPE) and follow the disposal procedures outlined below. Direct skin contact and aerosol generation should be avoided.
This document provides essential safety and logistical information for the proper handling and disposal of this compound in a laboratory setting. The following procedures are based on general best practices for handling novel antibiotics and biologically active compounds in the absence of a specific Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals should use this guide to ensure the safe management of this compound waste.
Summary of Known this compound Data
| Property | Data | Source |
| Chemical Class | Azoxy substance | [1] |
| CAS Number | 122566-70-5 | PubChem |
| Biological Activity | Antifungal | [1] |
| Toxicity Profile | Specific data not available. Handle as a potent biologically active compound. | N/A |
Experimental Protocols: Disposal Procedures
The following step-by-step procedures are recommended for the disposal of this compound and associated waste. These protocols are designed to minimize environmental release and personnel exposure.
Decontamination of Solid Waste
Solid waste includes contaminated labware (e.g., pipette tips, microfuge tubes), personal protective equipment (PPE), and any material that has come into direct contact with this compound.
-
Segregation: Collect all solid waste contaminated with this compound in a designated, clearly labeled, leak-proof biohazard bag or container.
-
Autoclaving: Decontaminate the collected solid waste by autoclaving. Use a validated cycle for biohazardous waste.
-
Disposal: After autoclaving, the waste can typically be disposed of as regular laboratory waste, in accordance with institutional guidelines.
Decontamination of Liquid Waste
Liquid waste includes spent culture media, stock solutions, and any other aqueous solutions containing this compound.
-
Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically resistant container. The container must be clearly labeled.
-
Chemical Inactivation (Recommended):
-
Adjust the pH of the liquid waste to >12 with 1N NaOH and hold for at least 24 hours to promote hydrolysis.
-
Alternatively, treat the waste with a 10% bleach solution (final concentration) for a minimum of 30 minutes. Ensure the container is loosely capped to allow for off-gassing.
-
-
Neutralization (if applicable): If a high or low pH was used for inactivation, neutralize the waste to a pH between 6 and 8 before disposal.
-
Disposal: Dispose of the treated liquid waste down the sanitary sewer with copious amounts of water, in accordance with local regulations and institutional policies.
Disposal of Unused this compound Stock
Pure, unused this compound should be treated as hazardous chemical waste.
-
Packaging: Ensure the primary container is securely sealed. Place it within a secondary, labeled, and leak-proof container.
-
Labeling: The outer container must be clearly labeled as "Hazardous Waste" and include the name "this compound" and any other required institutional information.
-
Storage: Store the packaged waste in a designated hazardous waste accumulation area, away from incompatible materials.
-
Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Logical Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Maniwamycin A
Disclaimer: No specific Safety Data Sheet (SDS) for Maniwamycin A is publicly available. The following guidance is based on best practices for handling potent, biologically active compounds of a similar nature. Researchers must perform a risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this substance.
This compound is an antifungal antibiotic isolated from Streptomyces prasinopilosus.[1] As a biologically active substance, it should be handled with care to minimize exposure. The following provides a procedural guide for the safe handling and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves. Double-gloving is recommended. |
| Eyes | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Body | Laboratory coat | Fully buttoned. |
| Respiratory | Respirator | Recommended when handling the powder form to avoid inhalation. A NIOSH-approved N95 or higher respirator should be used. |
Engineering Controls
Engineering controls are measures designed to isolate the handler from the hazardous material.
| Control Type | Requirement | Purpose |
| Ventilation | Chemical fume hood | All handling of this compound powder should be performed in a certified chemical fume hood to prevent inhalation of the substance. |
| Safety Equipment | Eyewash station and safety shower | Must be readily accessible in the event of accidental exposure. |
Handling and Storage Procedures
Proper handling and storage are crucial to maintaining the integrity of the compound and ensuring laboratory safety.
Handling:
-
Avoid contact with skin and eyes.
-
Do not breathe dust.
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke when using this product.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
The recommended storage temperature is typically -20°C for similar compounds to ensure stability.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using absorbent material.
-
Clean the area with a suitable decontaminating agent.
-
Collect all contaminated materials in a sealed container for proper disposal.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, wipes, vials) in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all contaminated liquid waste in a designated, sealed hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through the institution's EHS department in accordance with local, state, and federal regulations.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a research setting.
This workflow outlines the critical steps from preparation to disposal to ensure minimal exposure and a safe laboratory environment. Adherence to these procedures is essential for all personnel working with this and other potent compounds.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
